Pentachloro-(1,1'-biphenyl)-ol
Description
Structure
3D Structure
Properties
CAS No. |
116164-77-3 |
|---|---|
Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(2-chlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-6-4-2-1-3-5(6)7-8(14)9(15)10(16)11(17)12(7)18/h1-4,18H |
InChI Key |
LAPUREOIFIODEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Pentachloro 1,1 Biphenyl Ol and Its Isomers
Regioselective Synthesis of Specific Pentachloro-(1,1'-biphenyl)-ol (B13960417) Isomers
The regioselective synthesis of specific pentachloro-(1,1'-biphenyl)-ol isomers is a challenging but essential task for the unambiguous identification and toxicological assessment of these compounds. The primary challenge lies in controlling the precise placement of the five chlorine atoms and the hydroxyl group on the biphenyl (B1667301) scaffold. Several synthetic strategies have been developed to achieve this, often involving multi-step processes.
Modern synthetic approaches with improved yields and selectivity, such as the Suzuki and Ullmann coupling reactions, have become instrumental in the synthesis of polychlorinated biphenyl (PCB) derivatives. nih.gov These methods offer greater control over the final structure compared to older, less selective methods like the Cadogan diaryl coupling reaction. nih.gov
A common strategy for the regioselective synthesis of hydroxylated PCBs (OH-PCBs) involves the synthesis of a methoxylated PCB precursor, which is then demethylated to yield the final hydroxylated product. This approach allows for the use of a wider range of coupling reactions and purification techniques. For instance, the Suzuki coupling, which typically offers better yields (65–98%) compared to the Ullmann coupling (20–38%), can be employed to couple chlorinated benzene (B151609) boronic acids with suitable chlorinated precursors of methoxylated PCBs. nih.gov
Precursor Compounds and Reaction Pathways for Hydroxylation
The synthesis of pentachloro-(1,1'-biphenyl)-ol isomers relies on the availability of appropriate precursor compounds and well-defined reaction pathways. The choice of precursors is dictated by the desired final substitution pattern of the chlorine atoms and the hydroxyl group.
Common precursors for the synthesis of the biphenyl core include chlorinated anilines and chlorinated benzenes, which can be coupled using methods like the Cadogan reaction. nih.gov For more controlled syntheses, halogenated benzene derivatives, such as chlorinated iodo- or bromobenzenes and benzene boronic acids, are utilized in palladium-catalyzed coupling reactions like the Suzuki coupling. nih.gov
The hydroxylation of the pentachlorobiphenyl structure is often achieved indirectly. A prevalent pathway involves the initial synthesis of a methoxy-pentachlorobiphenyl derivative. This is accomplished by using a methoxy-substituted precursor in the coupling reaction. For example, a chlorinated benzene boronic acid can be coupled with a chlorinated anisole (B1667542) derivative. The resulting methoxylated pentachlorobiphenyl is then subjected to demethylation, typically using a strong Lewis acid like boron tribromide (BBr3), to yield the desired pentachloro-(1,1'-biphenyl)-ol isomer. nih.govresearchgate.net
The table below summarizes some of the key reaction pathways and precursor types used in the synthesis of pentachloro-(1,1'-biphenyl)-ol isomers.
| Reaction Type | Precursor 1 | Precursor 2 | Intermediate Product | Final Product |
| Suzuki Coupling | Chlorinated benzene boronic acid | Chlorinated methoxy-iodobenzene | Methoxy-pentachlorobiphenyl | Pentachloro-(1,1'-biphenyl)-ol |
| Ullmann Coupling | Chlorinated iodobenzene | Chlorinated methoxyphenol | Methoxy-pentachlorobiphenyl | Pentachloro-(1,1'-biphenyl)-ol |
| Cadogan Coupling | Chlorinated aniline | Chlorinated methoxybenzene | Methoxy-pentachlorobiphenyl | Pentachloro-(1,1'-biphenyl)-ol |
Derivatization Techniques for Enhanced Analytical Characterization
The analysis of pentachloro-(1,1'-biphenyl)-ol isomers, particularly at trace levels in environmental and biological samples, is often hindered by their polarity and low volatility. Derivatization is a crucial step to overcome these analytical challenges by converting the polar hydroxyl group into a less polar, more volatile functional group. This enhances their chromatographic separation and detection, especially in gas chromatography-mass spectrometry (GC-MS). mdpi.com
Silylation Reactions
Silylation is a widely used derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. restek.com This process significantly reduces the polarity and increases the volatility of the analyte, making it more amenable to GC analysis. youtube.com
A common silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). mdpi.commdpi.com The reaction involves heating the pentachloro-(1,1'-biphenyl)-ol isomer with the silylating reagent to form the corresponding trimethylsilyl ether.
Reaction: (Cl)₅-C₁₂H₄-OH + C₈H₁₈F₃NOSi₂ → (Cl)₅-C₁₂H₄-O-Si(CH₃)₃ + C₂H₃F₃NO + CH₄Si
Acetylation and Methylation Procedures
Acetylation involves the introduction of an acetyl group to the hydroxyl moiety, forming an ester. This derivatization also increases the volatility and thermal stability of the compound for GC analysis. A common acetylating agent is acetic anhydride, often used in the presence of a base catalyst like pyridine (B92270) or sodium bicarbonate. mdpi.comnih.gov The reaction is typically carried out at room temperature or with gentle heating. nih.gov
Methylation is another effective derivatization method where the hydroxyl group is converted to a methoxy (B1213986) group. This is frequently achieved using diazomethane. nih.govnih.gov The resulting methoxy-pentachlorobiphenyl is less polar and more volatile than the parent hydroxylated compound, leading to improved chromatographic performance.
The following table outlines common derivatization reagents and their applications for pentachloro-(1,1'-biphenyl)-ol analysis.
| Derivatization Technique | Reagent | Resulting Derivative | Analytical Advantage |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ether | Increased volatility, improved GC peak shape |
| Acetylation | Acetic Anhydride | Acetyl ester | Increased volatility and thermal stability |
| Methylation | Diazomethane | Methoxy ether | Reduced polarity, enhanced GC separation |
Formation of Other Chemical Adducts
Beyond silylation, acetylation, and methylation, other chemical adducts can be formed to enhance the analytical characterization of pentachloro-(1,1'-biphenyl)-ol isomers. The choice of derivatizing agent can be tailored to the specific analytical technique being employed, such as electron capture detection (ECD) or different mass spectrometry ionization methods. These alternative derivatizations can introduce electrophoric groups that significantly enhance the sensitivity of detection.
Advanced Analytical Chemistry for the Determination of Pentachloro 1,1 Biphenyl Ol in Complex Matrices
Sample Preparation and Extraction Techniques
Effective sample preparation is paramount to isolate Pentachloro-(1,1'-biphenyl)-ol (B13960417) from the matrix and remove interfering components. The choice of technique depends on the sample type (e.g., blood, tissue, soil), the required detection limits, and the available instrumentation.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used cleanup and concentration technique for Pentachloro-(1,1'-biphenyl)-ol and other hydroxylated PCBs (OH-PCBs) in biological samples like plasma and urine. researchgate.netnih.gov This method relies on the partitioning of the analyte between a liquid sample phase and a solid sorbent. The process involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of an appropriate solvent.
For OH-PCBs, various sorbents can be employed. After an initial extraction, cleanup procedures may use silica (B1680970) columns or Florisil. researchgate.netoup.com For instance, a Florisil column can be used to isolate OH-PCBs, which are then eluted with a solvent mixture like dichloromethane/hexane (B92381)/methanol (B129727). oup.com Recent advancements include the development of online SPE methods coupled directly to liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This high-throughput approach minimizes sample handling, reduces analysis time, and has been successfully applied to human plasma and urine samples, achieving low limits of quantification (ranging from 0.01 to 0.19 ng/mL) and good extraction recoveries (71% to 134%). nih.govnih.gov Molecularly imprinted solid-phase extraction (MISPE) has also been developed, offering higher selectivity for OH-PCBs. mdpi.com
Table 1: Exemplary SPE Parameters for Hydroxylated PCB Analysis
| Parameter | Description | Reference |
|---|---|---|
| Sample Type | Human Plasma, Human Urine | nih.govnih.gov |
| Extraction | Online SPE | nih.govnih.gov |
| Sorbent | Polymer-based or Silica-based | researchgate.net |
| Elution Solvent | Dichloromethane/hexane/methanol | oup.com |
| Recovery | 71% - 134% | nih.gov |
| Limit of Quantification | 0.01 - 0.5 ng/mL | nih.govnih.gov |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a conventional and robust technique used for the initial extraction of Pentachloro-(1,1'-biphenyl)-ol from liquid and solid samples. researchgate.netoup.com This method separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the sample) and an organic solvent. Due to its polar hydroxyl group and nonpolar biphenyl (B1667301) structure, the extraction efficiency for Pentachloro-(1,1'-biphenyl)-ol is highly dependent on the pH of the aqueous phase and the choice of organic solvent.
A common procedure involves acidifying the sample (e.g., with hydrochloric acid) to ensure the hydroxyl group is protonated, making the molecule less polar and more soluble in organic solvents. protocols.io A mixture of hexane and methyl tert-butyl ether (MTBE) (1:1, v/v) is frequently used as the extraction solvent. oup.comprotocols.io The sample is extracted multiple times with the organic solvent to ensure quantitative transfer of the analyte. The combined organic extracts are then washed, often with a potassium chloride solution, to remove residual aqueous phase and water-soluble impurities before proceeding to further cleanup or analysis. protocols.io
Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a highly efficient technique for extracting analytes from solid and semi-solid matrices like tissues and food. nih.govlcms.cz ASE utilizes elevated temperatures (typically 50-200°C) and pressures (around 1500-2000 psi) to increase the speed and efficiency of the extraction process compared to traditional methods like Soxhlet. nih.govupm.es The high temperature decreases solvent viscosity, allowing for better penetration into the sample matrix, while the high pressure keeps the solvent below its boiling point. upm.es
For the simultaneous extraction of PCBs and their hydroxylated metabolites like Pentachloro-(1,1'-biphenyl)-ol, a key challenge is selecting a solvent system that can efficiently extract both nonpolar parent compounds and the more polar metabolites. nih.gov A mixture of hexane, dichloromethane, and methanol has been shown to provide good recoveries for both compound classes from tissue samples. nih.gov An extraction temperature of 100°C is often found to be optimal. nih.gov A significant advantage of ASE is the ability to perform in-cell cleanup by packing the extraction cell with an adsorbent like Florisil or activated silica, which can retain lipids and other interferences, thereby reducing the need for subsequent cleanup steps. nih.govthermofisher.com
Table 2: Typical ASE Parameters for PCB and OH-PCB Extraction from Tissue
| Parameter | Value/Description | Reference |
|---|---|---|
| Solvent System | Hexane:Dichloromethane:Methanol (48:43:9, v/v) | nih.gov |
| Temperature | 100°C | nih.gov |
| Pressure | ~1500 psi | upm.es |
| In-cell Adsorbent | Florisil | nih.gov |
| Static Cycles | 1-5 cycles | upm.es |
| Recovery (OH-PCBs) | ~46% | nih.gov |
QuEChERS Methodology
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that involves an extraction and cleanup step. researchgate.net While originally developed for pesticide analysis in fruits and vegetables, it has been adapted for a wide range of analytes and matrices, including PCBs and their metabolites in biological samples like milk and tissues. researchgate.netplos.org
A modified QuEChERS approach for PCBs involves an initial extraction with a solvent like ethyl acetate (B1210297) or acetonitrile, followed by the addition of salts (e.g., magnesium sulfate (B86663) and sodium chloride) to induce phase separation and drive the analytes into the organic layer. researchgate.netplos.org For cleanup, a dispersive solid-phase extraction (d-SPE) step is performed by adding a small amount of sorbent (such as primary secondary amine, PSA, or C18) to an aliquot of the extract to remove interferences like fatty acids. mdpi.com However, care must be taken as some cleanup steps, like sulfuric acid treatment, can degrade phenolic compounds like Pentachloro-(1,1'-biphenyl)-ol. researchgate.net
Chromatographic Separation Techniques
Following extraction and cleanup, chromatographic techniques are employed to separate Pentachloro-(1,1'-biphenyl)-ol from other co-extracted compounds before detection.
Gas Chromatography (GC) with High-Resolution Columns
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a cornerstone for the analysis of PCBs and their metabolites. researchgate.netnih.gov For a semi-volatile compound like Pentachloro-(1,1'-biphenyl)-ol, GC provides the high resolving power needed to separate it from closely related congeners and isomers.
A critical step before GC analysis of OH-PCBs is derivatization. researchgate.netoup.com The polar hydroxyl group must be converted to a less polar, more volatile derivative to ensure good chromatographic peak shape and prevent thermal degradation in the hot GC injector and column. A common derivatization agent is diazomethane, which converts the hydroxyl group (-OH) to a methoxy (B1213986) group (-OCH₃). nih.gov
High-resolution capillary columns are essential for this analysis. Columns with lengths of 30 to 60 meters and narrow internal diameters (e.g., 250 µm) provide the necessary efficiency. nih.govnih.gov Fused silica columns with bonded phases like a nonpolar 5% diphenyl / 95% dimethylpolysiloxane (e.g., SLB-5ms) or a more specialized octyl-substituted phase (e.g., SPB-Octyl) are frequently used. nih.govnih.gov The choice of column phase can influence the elution order and resolution of different isomers. The separation is achieved based on the compounds' boiling points and their interactions with the stationary phase. Detection is typically performed using a mass spectrometer, often a triple quadrupole (MS/MS) or a high-resolution mass spectrometer (HRMS), which provides the sensitivity and selectivity required to detect trace levels of the analyte in complex matrices. nih.govacs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Pentachloro-(1,1'-biphenyl)-ol |
| Polychlorinated biphenyls (PCBs) |
| Hydroxylated PCBs (OH-PCBs) |
| Hexane |
| Methyl tert-butyl ether (MTBE) |
| Dichloromethane |
| Methanol |
| Acetonitrile |
| Ethyl acetate |
| Hydrochloric acid |
| Potassium chloride |
| Magnesium sulfate |
| Sodium chloride |
| Diazomethane |
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is the cornerstone of sensitive and selective detection and quantification of Pentachloro-(1,1'-biphenyl)-ol. Various MS techniques offer different advantages in terms of resolution, structural elucidation, and quantification accuracy.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte. measurlabs.comresearchgate.net This capability is crucial for distinguishing OH-PCBs from other co-eluting compounds that may have the same nominal mass. chromatographyonline.com Gas chromatography coupled with HRMS (GC-HRMS) has been successfully used to quantify and characterize all OH-PCB homolog groups in environmental samples. smu.ca The high selectivity of HRMS allows for the identification of unknown OH-PCBs for which analytical standards are not available by matching their exact mass and isotopic pattern. smu.ca
While HRMS offers high specificity, it can sometimes be less sensitive than other MS techniques like those using triple quadrupole instruments. mdpi.com However, recent technological advancements have significantly improved the sensitivity of HRMS instruments. mdpi.com
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of molecules, including the differentiation of isomers of Pentachloro-(1,1'-biphenyl)-ol. wikipedia.orgmdpi.com In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. nationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure and can be used to identify the positions of the chlorine atoms and the hydroxyl group on the biphenyl rings. mdpi.comacs.org
The fragmentation of OH-PCBs in negative ion mode often involves the loss of one or more chlorine atoms, sometimes accompanied by the loss of a hydrogen chloride (HCl) molecule. mdpi.com By analyzing the MS/MS spectra, it is possible to distinguish between different positional isomers that may have very similar chromatographic retention times. acs.org Recent developments in deep learning models are also being applied to predict MS/MS spectra, which can aid in the structural elucidation of unknown compounds. biorxiv.orgresearchgate.net
Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification in mass spectrometry. This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte of interest. nih.gov Because the internal standard is chemically identical to the analyte, it behaves the same way during sample preparation, extraction, and analysis, thus compensating for any sample losses or matrix effects.
A robust method for the determination of 53 OH-PCB congeners, including pentachloro-OH-PCBs, in liver and brain samples has been developed using isotope dilution gas chromatography coupled with mass spectrometry. nih.gov This method has been shown to provide high recovery rates and low detection limits. nih.gov The use of IDMS is crucial for obtaining accurate and reliable quantitative data for Pentachloro-(1,1'-biphenyl)-ol in complex biological and environmental matrices.
Electron Capture Negative Ion (ECNI) mass spectrometry is a highly sensitive ionization technique for electrophilic compounds such as chlorinated and brominated compounds. iaea.orgresearchgate.net For the analysis of OH-PCBs, ECNI-MS offers significantly lower limits of detection compared to electron impact (EI) ionization. iaea.org
In ECNI, low-energy electrons are captured by the analyte molecules, leading to the formation of negative ions. This process is highly efficient for compounds with high electron affinity, like OH-PCBs. A method using gas chromatography coupled with ECNI-MS has been validated for the analysis of OH-PCBs in blood samples. uio.no The high sensitivity of ECNI-MS makes it particularly suitable for detecting the trace levels of Pentachloro-(1,1'-biphenyl)-ol often found in environmental and biological samples.
Table 3: Summary of Mass Spectrometric Techniques for Pentachloro-(1,1'-biphenyl)-ol Analysis
| Technique | Principle | Application for Pentachloro-(1,1'-biphenyl)-ol |
| HRMS | Measures mass-to-charge ratio with high accuracy. researchgate.net | Accurate mass determination for confident identification and differentiation from isobaric interferences. smu.ca |
| MS/MS | Fragments a selected precursor ion to produce characteristic product ions. nationalmaglab.org | Structural elucidation and isomer differentiation based on fragmentation patterns. mdpi.comacs.org |
| IDMS | Uses a stable isotope-labeled internal standard for quantification. nih.gov | Accurate and precise quantification by correcting for matrix effects and analyte loss. nih.gov |
| ECNI-MS | Forms negative ions by capturing low-energy electrons, highly sensitive for electrophilic compounds. iaea.org | Highly sensitive detection and quantification at trace levels in complex matrices. uio.no |
Isomer-Specific Identification and Quantification Challenges
The accurate identification and quantification of individual Pentachloro-(1,1'-biphenyl)-ol isomers in complex matrices are fraught with analytical challenges. Due to their similar physicochemical properties, many isomers are difficult to separate using conventional chromatographic techniques, leading to co-elution and potential misidentification. Furthermore, standard mass spectrometry often cannot distinguish between isomers, necessitating the use of advanced, high-resolution methods.
A primary hurdle in the analysis of Pentachloro-(1,1'-biphenyl)-ol is the chromatographic separation of its numerous isomers. Standard gas chromatography (GC) may fail to resolve all isomers, resulting in overlapping peaks. oxfordindices.com This co-elution is a significant problem, particularly when dealing with complex environmental or biological samples where matrix components can further interfere with the separation. oxfordindices.com To overcome these limitations, more advanced separation techniques are required.
Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful tool for the analysis of complex mixtures, including isomeric compounds. oxfordindices.comchromatographyonline.com By employing two columns with different stationary phases, GC×GC provides enhanced separation power and can resolve isomers that co-elute in a single-dimension GC system. chromatographyonline.comrestek.com The resulting two-dimensional chromatograms are highly structured, which can aid in the identification of compound classes and individual isomers. chromatographyonline.com In some cases, derivatization of the isomers prior to GC analysis can improve chromatographic selectivity and achieve baseline separation of co-eluting compounds. researchgate.netresearchgate.net
Even with optimal chromatographic separation, the identification and quantification of isomers can be challenging. Mass spectrometry (MS) is a key detection technique, but standard MS may not differentiate between isomers as they can produce similar fragmentation patterns. lcms.cz High-resolution mass spectrometry (HRMS) offers a solution by providing highly accurate mass measurements, which can help to distinguish between isomers with the same nominal mass but different elemental compositions. measurlabs.comnih.gov However, even HRMS may not be able to differentiate between geometric isomers that have the same exact mass. measurlabs.com
For definitive isomer identification, tandem mass spectrometry (MS/MS) and multi-dimensional mass spectrometry (MSn) can be employed. lcms.cz These techniques involve the fragmentation of selected ions to produce unique fragment patterns that can serve as fingerprints for specific isomers. lcms.cz Ion mobility spectrometry (IMS) coupled with mass spectrometry is another emerging technique that separates ions based on their size and shape, providing an additional dimension of separation for distinguishing isomers. polyu.edu.hktofwerk.com
The quantification of individual Pentachloro-(1,1'-biphenyl)-ol isomers is further complicated by the lack of commercially available analytical standards for every isomer. This scarcity necessitates the use of relative response factors or the assumption that all isomers have the same response factor as a known standard, which can introduce significant inaccuracies into the quantitative results. nih.gov
Research Findings on Isomer Resolution Techniques
While specific research exclusively on Pentachloro-(1,1'-biphenyl)-ol isomer separation is limited, studies on analogous compounds like polychlorinated biphenyls (PCBs) and other halogenated aromatic compounds provide valuable insights. The following table summarizes the challenges and potential solutions applicable to the analysis of Pentachloro-(1,1'-biphenyl)-ol isomers.
| Analytical Challenge | Conventional Method Limitation | Advanced Analytical Solution | Principle of Improvement | Relevant Findings for Analogous Compounds |
| Isomer Co-elution | Single-dimension Gas Chromatography (GC) often results in overlapping peaks for structurally similar isomers. | Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Utilizes two columns with different selectivities, providing significantly higher resolving power. chromatographyonline.com | Successful separation of complex mixtures of PCBs and polycyclic aromatic hydrocarbons (PAHs) has been demonstrated. oxfordindices.comchromatographyonline.com |
| Indistinguishable Mass Spectra | Standard Mass Spectrometry (MS) may produce identical or very similar mass spectra for different isomers. | High-Resolution Mass Spectrometry (HRMS) | Provides exact mass measurements, allowing for the differentiation of isomers with different elemental compositions. measurlabs.comnih.gov | HRMS is crucial for identifying and quantifying isomers of various environmental contaminants. nih.gov |
| Identical High-Resolution Mass | HRMS cannot distinguish between geometric isomers with the same exact mass. | Tandem Mass Spectrometry (MS/MS) and Ion Mobility Spectrometry (IMS) | MS/MS generates unique fragment ion spectra for different isomers. IMS separates ions based on their size and shape. lcms.czpolyu.edu.hk | IMS has shown promise in separating steroid isomers and other structurally similar compounds. tofwerk.com |
| Lack of Analytical Standards | Accurate quantification requires individual standards for each isomer, which are often unavailable. | Use of Relative Response Factors (RRFs) and Isotope-Labeled Internal Standards | RRFs are determined for a representative isomer and applied to others. Isotope-labeled standards help correct for matrix effects and instrument variability. nih.gov | Isomer-specific quantification of perfluorinated compounds often relies on the use of RRFs due to the limited availability of standards. nih.gov |
| Matrix Interference | Complex sample matrices can interfere with both separation and detection, leading to inaccurate results. | Advanced Sample Preparation and Cleanup Techniques | Techniques like solid-phase extraction (SPE) and multi-layer silica gel cleanup remove interfering compounds. | Effective cleanup is essential for the analysis of PCBs and their metabolites in biological and environmental samples. |
| Chiral Isomer Separation | Standard chromatographic methods cannot separate enantiomers (chiral isomers). | Chiral Chromatography | Employs a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. | Chiral analysis of PCBs has been used to study their biotransformation and environmental fate. |
This table is based on established analytical principles and findings from research on compounds with similar analytical challenges.
Environmental Occurrence, Distribution, and Transport Dynamics of Pentachloro 1,1 Biphenyl Ol
Global and Regional Distribution Patterns in Environmental Compartments
Hydroxylated pentachlorobiphenyls have been detected globally in aquatic, terrestrial, and atmospheric systems. Their distribution is closely linked to the historical contamination patterns of the original PCB mixtures. nih.gov
OH-PCBs are ubiquitously found in aquatic environments, including surface water, rain, snow, and sediments. nih.govsmu.ca Total concentrations of all OH-PCB congeners in surface waters have been measured in the range of 0.87 to 130 pg/L. smu.ca Higher concentrations are often detected near urban and industrialized areas, particularly in the vicinity of sewage treatment plant outfalls, which are identified as significant sources for these compounds entering lake waters. nih.govsmu.ca
Sediments act as a major sink for these contaminants. A study of rivers and estuaries in Osaka Bay, Japan, found total OH-PCB concentrations at an average of 24 ng/g (dry weight). nih.gov Research in heavily contaminated US waterways has established that OH-PCB levels in sediment are approximately 0.4% of the levels of their parent PCBs. acs.orguiowa.eduresearchgate.net The strong positive correlation between OH-PCB and PCB concentrations in sediments suggests that wherever PCB contamination exists, the presence of their hydroxylated derivatives is also likely. nih.gov
Table 1: Concentration of Total Hydroxylated Polychlorinated Biphenyls (ΣOH-PCBs) in Sediments from Various Locations
| Location | ΣOH-PCB Concentration (ng/g dry weight) | Ratio of ΣOH-PCBs to ΣPCBs (%) | Reference |
|---|---|---|---|
| Rivers and Estuaries, Osaka Bay, Japan | 0.90 to 150 (Avg. 24) | 1.4 to 13 | nih.gov |
| New Bedford Harbor, MA, USA | Not specified | ~0.4 | acs.orguiowa.edu |
| Altavista Wastewater Lagoon, VA, USA | Not specified | ~0.4 | acs.orguiowa.edu |
| Indiana Harbor and Ship Canal, IN, USA | Not specified | ~0.4 | acs.orguiowa.edu |
The presence of OH-PCBs in terrestrial environments is primarily linked to the atmospheric deposition of these compounds and the ability of plants to absorb and metabolize parent PCBs from the soil and air. nih.govresearchgate.net Studies have shown that various plants can take up PCBs and transform them into hydroxylated derivatives within their tissues. nih.govnih.gov This transformation within vegetation represents a pathway for the entry of OH-PCBs into terrestrial food webs. researchgate.net
The atmosphere is a critical medium for the formation and long-range transport of OH-PCBs. nih.gov Gaseous PCBs react with photochemically generated hydroxyl radicals (·OH) in the troposphere, leading to the formation of OH-PCBs. nih.govsmu.ca Evidence for this abiotic formation pathway includes the observed depletion of gas-phase PCBs during daytime, which correlates with peak levels of atmospheric hydroxyl radicals. nih.gov The reactivity and subsequent rate of transformation are generally higher for less chlorinated PCBs. nih.gov Once formed, these compounds can be transported over long distances and deposited into aquatic and terrestrial ecosystems via rain and snow. smu.ca Total fluxes of OH-PCBs in snow have been measured at up to 100 pg/m², and in rain at up to 44 pg/m²/day. smu.ca
Occurrence in Biota Across Trophic Levels (Excluding Human Biomonitoring)
OH-PCBs accumulate in organisms through multiple pathways: the metabolic transformation of ingested PCBs, the consumption of prey that already contains OH-PCBs, and direct uptake from the environment. nih.gov The resulting concentrations and specific congener profiles vary significantly among different species, reflecting differences in metabolic capabilities. nih.gov
OH-PCBs have been widely detected in the tissues and blood of aquatic life. nih.gov In fish, these compounds are known to be formed via metabolism mediated by the cytochrome P450 enzyme system. nih.govsmu.ca Studies of wild salmonids from the Great Lakes have confirmed the presence of various pentachlorinated biphenyl-ol isomers in their blood plasma. smu.canih.gov For instance, 4-OH-CB107 (an isomer of pentachloro-(1,1'-biphenyl)-ol) is one of the metabolites formed. researchgate.net While fish can produce these metabolites, the ratio of total OH-PCBs to parent PCBs is generally low in fish compared to birds and mammals. nih.gov In addition to fish, OH-PCBs have been identified in various marine mammals, indicating their persistence and bioaccumulation in higher trophic levels of the marine food web. nih.gov
Table 2: Concentrations of Selected Pentachloro-(1,1'-biphenyl)-ol (B13960417) Isomers in Blood Plasma of Lake Trout (Salvelinus namaycush) from the Great Lakes
| Isomer (Congener Name) | Concentration in Lake Ontario Trout (pg/g of plasma) | Concentration in Lake Superior Trout (pg/g of plasma) | Reference |
|---|---|---|---|
| 4-OH-CB107 / 4'-OH-CB108 | 13 - 33 | 11 - 32 | smu.ca |
| 4-OH-CB118 | 6 - 20 | 11 - 29 | smu.ca |
In terrestrial ecosystems, OH-PCBs have been identified in birds and mammals, including top predators like polar bears. nih.gov The ratio of OH-PCBs to parent PCBs is often reported to be higher in birds and terrestrial mammals than in fish, which may suggest a greater capacity for metabolic transformation or retention of these compounds. nih.gov For example, studies on American kestrels have investigated the effects of parent pentachlorobiphenyls, which are the precursors to the hydroxylated forms. nih.gov As previously noted, plants can absorb PCBs and metabolize them, creating a foundational entry point for OH-PCBs into the terrestrial food chain. nih.govresearchgate.net
Biomagnification Potential within Food Webs
Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. wikipedia.org For persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and their metabolites, this process is a significant concern for ecosystem and human health.
Detailed research on the biomagnification of specific pentachlorobiphenylol isomers is limited. However, studies on parent PCB compounds provide substantial insight into the factors governing this process. The tendency of a chemical to biomagnify is often correlated with its hydrophobicity, commonly measured by the octanol-water partition coefficient (Kow). nih.gov Generally, as the log Kow of a PCB congener increases, so does its trophic magnification factor (TMF), which quantifies the increase in concentration per trophic level. nih.gov For instance, studies on various aquatic food webs have demonstrated that TMFs for individual PCB congeners can range from 1.5 to 6.6. nih.gov
Research on a lake food web identified a TMF for a pentachlorobiphenyl (Penta-CB) compound, providing an indication of how this class of chemicals might behave. researchgate.net The biomagnification of aryl hydrocarbon hydroxylase (AHH)-inducing PCBs, which have a similar structure, has been shown to be greater than that of other PCB congeners, suggesting they are highly conserved within the food web. nih.gov This preferential biomagnification leads to a greater toxicity risk at higher trophic levels. nih.gov
The introduction of a hydroxyl group to the PCB structure, creating an OH-PCB, can alter its environmental fate and bioaccumulation potential. While hydroxylation increases water solubility, OH-PCBs can still be retained in the body, binding to proteins such as transthyretin. This binding can lead to the bioaccumulation of certain OH-PCBs in the blood of wildlife and humans.
Table 1: Trophic Magnification Factors (TMFs) for Related Compounds in Aquatic Food Webs
| Compound Class/Congener | Trophic Magnification Factor (TMF) | Food Web Location | Reference |
| Pentachlorobiphenyl (Penta-CB) | Varies | Lake | researchgate.net |
| PCB Congener 153 | 3.4 +/- 1.2 | 17 North American Lakes | nih.gov |
| p,p'-DDE | 4.0 +/- 1.8 | 17 North American Lakes | nih.gov |
| trans-Nonachlor | 3.6 +/- 1.5 | 17 North American Lakes | nih.gov |
This table presents data for related compounds to infer the potential biomagnification of Pentachloro-(1,1'-biphenyl)-ol. Specific TMFs for Pentachloro-(1,1'-biphenyl)-ol are not available in the reviewed literature.
Long-Range Atmospheric and Oceanic Transport Modeling
The potential for a chemical to undergo long-range transport is determined by its persistence in the environment and its physical-chemical properties, which govern its movement between air, water, and soil.
Atmospheric Transport: Parent PCBs are semi-volatile organic compounds (SVOCs), allowing them to volatilize into the atmosphere and travel long distances from their sources. ntnu.no This long-range atmospheric transport (LRAT) is a primary pathway for the global distribution of PCBs, leading to their presence in remote environments like the Arctic. researchgate.netlancs.ac.uk However, the formation of OH-PCBs through the oxidation of PCBs in the atmosphere or through metabolic processes significantly alters transport potential. nih.gov Hydroxylation reduces the volatility of the compound, resulting in a lower Henry's Law constant. nih.gov This change makes hydroxylated PCBs less susceptible to atmospheric transport and more likely to be removed from the atmosphere via deposition. nih.gov While the atmospheric reaction of PCBs with hydroxyl radicals is a known degradation pathway, the direct formation of OH-PCBs through this mechanism in the atmosphere has not been definitively demonstrated. nih.gov
Oceanic Transport: Once deposited into the ocean, the fate of compounds like Pentachloro-(1,1'-biphenyl)-ol is governed by oceanic currents, partitioning to particles, and sedimentation. mit.edumit.edu Modeling studies for PCBs in the ocean show that sorption to suspended particles and subsequent burial in marine sediment is a major removal process. mit.edumit.edu The transport of these compounds within the ocean is complex, with models indicating that factors like wind speed, ocean circulation, and sea ice cover can influence their distribution, particularly for more volatile congeners. mit.edumit.edu Given the increased polarity and lower volatility of OH-PCBs, they are expected to have a stronger affinity for water and particulate organic matter compared to their parent PCBs, which would influence their oceanic transport and fate.
Partitioning Behavior in Environmental Phases
The partitioning of a chemical describes its distribution between different environmental compartments, such as water, soil/sediment, and air. This behavior is critical for understanding a compound's fate, bioavailability, and potential for bioaccumulation. Key parameters used to describe partitioning include the octanol-water partition coefficient (Kow), the organic carbon-water (B12546825) partition coefficient (Koc), and the octanol-air partition coefficient (Koa).
The addition of a hydroxyl group to the biphenyl (B1667301) structure increases the polarity of the molecule. This results in several important changes to its partitioning behavior compared to the parent pentachlorobiphenyl:
Higher Water Solubility: OH-PCBs are significantly more soluble in water than their parent PCBs. nih.gov
Lower Kow: The increased polarity generally leads to a lower octanol-water partition coefficient.
Lower Volatility: As mentioned, hydroxylation reduces the compound's vapor pressure and Henry's Law constant, leading to less partitioning into the atmosphere from water or soil. nih.gov
Acidic Nature: The phenolic hydroxyl group is ionizable, meaning OH-PCBs are weak acids. nih.gov Their partitioning behavior can, therefore, be pH-dependent. At environmentally relevant pH values, a fraction of the OH-PCBs will exist in their dissociated (anionic) form, which is more water-soluble and less likely to sorb to organic carbon in soil and sediment.
Table 2: Estimated Partitioning Properties for Pentachlorobiphenyl and the Effect of Hydroxylation
| Property | Pentachlorobiphenyl (Parent Compound) | Pentachloro-(1,1'-biphenyl)-ol (OH-PCB) | Expected Change with Hydroxylation |
| Log Kow (Octanol-Water Partition Coefficient) | High | Moderately High | Decrease |
| Koc (Organic Carbon-Water Partition Coefficient) | High | Moderate to High | Decrease (pH-dependent) |
| Henry's Law Constant | Moderate | Low | Decrease |
| Water Solubility | Low | Higher than parent PCB | Increase |
This table is based on general principles of how hydroxylation affects the physicochemical properties of PCBs. Exact values for Pentachloro-(1,1'-biphenyl)-ol are not available.
Environmental Transformation and Degradation Pathways of Pentachloro 1,1 Biphenyl Ol
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For Pentachloro-(1,1'-biphenyl)-ol (B13960417) and other OH-PCBs, these mechanisms primarily include reactions driven by light (photolysis) and reactive chemical species. nih.gov The specific environmental behavior and reactivity of an OH-PCB molecule are largely dictated by the number and position of chlorine atoms on the biphenyl (B1667301) structure. nih.gov Generally, a higher degree of chlorination can decrease the reactivity of the compound towards oxidation. nih.gov
Photolytic Degradation under UV and Solar Irradiation
Photolysis, or degradation by light, is a significant abiotic pathway for many aromatic environmental contaminants. mdpi.com Studies have shown that parent PCBs can be degraded by ultraviolet (UV) and visible light. researchgate.net The photolytic process for PCBs can lead to the formation of both less chlorinated congeners and, to a lesser extent, hydroxylated PCBs. researchgate.netingentaconnect.com
Research on the photodegradation of decachlorobiphenyl (B1669993) (PCB-209) on silica (B1680970) surfaces, mimicking atmospheric particles, demonstrated that the process is enhanced by the presence of hydroxyl radicals and leads to the formation of various lower chlorinated PCBs and OH-PCBs. researchgate.net The energy required for a hydroxyl radical to attack PCB-209 is significantly lower than that needed to break a carbon-chlorine bond directly, suggesting radical-mediated photolysis is a key pathway. researchgate.net Although direct photolysis of OH-PCBs is not extensively documented, their aromatic structure makes them susceptible to transformation by solar irradiation. mdpi.com For instance, a study on the toxins produced by Ostreopsis cf. ovata found that natural sunlight induced rapid transformation, with half-lives of less than 36 hours for some compounds. mdpi.com This indicates that photolysis can be a relevant degradation route for complex organic molecules in aquatic environments.
Chemical Degradation in Various Environmental Media
Chemical degradation of OH-PCBs in the environment is often mediated by highly reactive chemical species, particularly hydroxyl radicals (•OH). nih.gov These radicals are formed through photochemical reactions and are present in the atmosphere and surface waters. nih.gov The reaction with hydroxyl radicals is a major atmospheric sink for parent PCBs and is also a primary mechanism for the formation of OH-PCBs from PCBs. nih.govnih.gov This dual role implies that while •OH reactions create OH-PCBs, they can also contribute to their subsequent degradation.
Advanced oxidation processes used in wastewater treatment plants, such as ozonation, generate hydroxyl radicals and have been identified as a source of OH-PCBs in surface waters. nih.govnih.gov This suggests that the chemical environment within these facilities is conducive to the hydroxylation of PCBs, and potentially to the further transformation of the resulting OH-PCBs. nih.gov
Hydrolysis and Other Non-Redox Transformations
Information regarding the hydrolysis of OH-PCBs is not widely available in the scientific literature. Hydrolysis involves the cleavage of a chemical bond by the addition of water. While studies have investigated alkaline hydrolysis for the remediation of parent PCBs from soils, the effectiveness has been found to be limited in some cases. semanticscholar.org
Other non-redox transformations, such as conjugation reactions, are relevant for OH-PCBs. In biological systems, OH-PCBs can undergo conjugation with molecules like glutathione (B108866) or be sulfated. nih.govnih.gov A study on the metabolism of a PCB sulfate (B86663) in poplar plants demonstrated that it could be hydrolyzed back to the corresponding OH-PCB. nih.gov However, the reverse reaction, the sulfation of the OH-PCB, was found to be the predominant pathway. nih.gov This indicates that in certain environments, Pentachloro-(1,1'-biphenyl)-ol may undergo conjugation reactions, which alters its chemical properties and environmental fate.
Biotic Transformation and Biodegradation Processes
Biotic transformation encompasses processes carried out by living organisms, primarily microorganisms, that alter the chemical structure of compounds. While the microbial degradation of parent PCBs has been studied extensively, the biodegradation of their hydroxylated metabolites has received less attention. nih.govtemple.edu
Microbial Degradation in Aerobic and Anaerobic Conditions
Microorganisms can degrade OH-PCBs under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the pathways and efficiencies differ significantly.
Under aerobic conditions , bacteria capable of degrading PCBs have also shown the ability to transform OH-PCBs. researchgate.net However, the efficiency of this degradation can be limited, especially for highly chlorinated congeners. nih.gov For example, the bacterium Sphingomonas sp. strain N-9 was found to efficiently degrade OH-PCBs with one to four chlorine atoms but was less effective against those with five or six chlorines. nih.gov This suggests that Pentachloro-(1,1'-biphenyl)-ol may be relatively resistant to this particular aerobic pathway. Furthermore, some studies have shown that the microbial transformation of OH-PCBs can result in metabolites that are more toxic than the original compound. temple.edu
In contrast, anaerobic conditions appear to be more favorable for the degradation of highly chlorinated compounds through a process called reductive dechlorination. nih.gov This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms. A landmark study demonstrated that the anaerobic bacterium Desulfitobacterium dehalogenans could rapidly and completely dehalogenate the chlorine atoms situated in the ortho-position relative to the para-hydroxyl group on tetrachloro-dihydroxybiphenyl. nih.govnih.gov This finding is highly significant as it presents a viable pathway for the detoxification of para-hydroxylated PCBs, a group to which certain isomers of Pentachloro-(1,1'-biphenyl)-ol belong. nih.gov
Bacterial Metabolism
The bacterial metabolism of OH-PCBs involves specific enzymatic pathways that lead to the formation of various intermediate and final products.
Several bacterial strains have been identified that can metabolize OH-PCBs:
Sphingomonas sp. strain N-9 , isolated from forest soil, was shown to convert lowly chlorinated OH-PCBs into corresponding chloro-hydroxybenzoic acids. nih.gov This transformation was found to be a detoxification step, as the resulting metabolites exhibited lower cytotoxicity than the parent OH-PCBs. nih.gov
Burkholderia xenovorans LB400 , a well-known PCB-degrading bacterium, can also transform OH-PCBs. temple.eduresearchgate.net Its metabolism of hydroxylated dichlorobiphenyls resulted in the production of 2,5-dichlorobenzoic acid, indicating that the degradation proceeds via the established biphenyl pathway. researchgate.net
Desulfitobacterium dehalogenans utilizes a distinct anaerobic pathway of reductive dehalogenation, specifically targeting chlorines flanking the hydroxyl group on the aromatic ring. nih.govnih.gov
The table below summarizes the findings of key studies on the bacterial degradation of OH-PCBs.
| Bacterial Strain | Conditions | Substrate(s) | Key Findings | Reference(s) |
| Sphingomonas sp. N-9 | Aerobic | Lowly chlorinated OH-PCBs (1-4 Cl) | Efficiently degraded substrates to chloro-hydroxybenzoic acids; detoxification observed. Inefficient for highly chlorinated (5-6 Cl) OH-PCBs. | nih.gov |
| Burkholderia xenovorans LB400 | Aerobic | Hydroxylated derivatives of 4-chlorobiphenyl (B17849) and 2,5-dichlorobiphenyl | Transformed OH-PCBs, producing metabolites such as 2,5-dichlorobenzoic acid. | temple.eduresearchgate.net |
| Desulfitobacterium dehalogenans | Anaerobic | para-hydroxylated PCBs (e.g., 3,3′,5,5′-tetrachloro-4,4′-dihydroxybiphenyl) | Rapid and complete reductive dehalogenation of chlorines in the ortho-position to the hydroxyl group. | nih.govnih.gov |
Fungal Biotransformation
The biotransformation of chlorinated aromatic compounds by fungi, particularly white-rot fungi, has been a subject of significant research. These fungi possess powerful extracellular enzyme systems capable of degrading a wide range of persistent organic pollutants. In the context of hydroxylated polychlorinated biphenyls (OH-PCBs), fungal enzymes play a crucial role in their transformation.
One of the key enzymes involved is laccase, which has been shown to dehalogenate chlorinated hydroxybiphenyls. For instance, laccase produced by the fungus Pycnoporus cinnabarinus can transform compounds like 3-chloro-4-hydroxybiphenyl and 2-hydroxy-5-chlorobiphenyl. nih.gov This process involves the formation of oligomerization products, including dechlorinated C-C linked dimers. nih.gov This radical-based mechanism allows for the direct dechlorination of the hydroxylated biphenyl structure, a process distinct from bacterial degradation pathways. nih.gov While direct studies on Pentachloro-(1,1'-biphenyl)-ol are limited, the evidence from related compounds suggests a similar potential for fungal-mediated degradation.
Ligninolytic enzymes, including laccases and peroxidases produced by fungi, are suspected to be involved in the transformation of polychlorinated biphenyls (PCBs) in general. mdpi.com Fungi from the Ascomycota and Basidiomycota phyla, particularly those from the white-rot functional guild, are known for their PCB-transforming capabilities. mdpi.com
Role of Specific Microbial Enzymes in Dechlorination and Ring Fission
The enzymatic machinery of various microorganisms is pivotal in the breakdown of chlorinated compounds. In bacteria, the initial steps of degradation often involve dechlorination and hydroxylation, catalyzed by specific enzymes. For example, in Rhodococcus chlorophenolicus, a bacterium known for degrading pentachlorophenol (B1679276) (PCP), a membrane-bound cytochrome P450 enzyme is responsible for the para-hydroxylation of PCP to tetrachloro-p-hydroquinone. nih.govnih.gov This initial hydroxylation is a critical step that can lead to further dechlorination and eventual ring cleavage. The process is inducible and requires molecular oxygen. nih.gov
Biotransformation in Higher Organisms (e.g., Fish, Mammals, Birds)nih.govnih.gov
In higher organisms, the biotransformation of Pentachloro-(1,1'-biphenyl)-ol, a type of hydroxylated polychlorinated biphenyl (OH-PCB), is a critical process that influences its toxicity and persistence. OH-PCBs can be formed through the metabolic transformation of parent PCBs within the organism or ingested directly from the environment. nih.gov
Fish: Fish can metabolize pentachlorophenol, a related compound, into sulphate and glucuronide conjugates. usgs.gov Biliary excretion is one route for these metabolites, though it may not represent the major elimination pathway. usgs.gov
Mammals: Studies on the metabolism of 2,3,4,3′,4′-pentachlorobiphenyl in mice and mink have shown that the parent compound is retained in the liver and fat. However, in the plasma of mice, a hydroxylated metabolite, 4-hydroxy-2,3,5,3′,4′-pentachlorobiphenyl, was found at concentrations 15 times higher than the parent compound. researchgate.net In mink plasma, the parent compound and the hydroxylated metabolite were present in similar concentrations. researchgate.net The metabolism of PCBs in mammals is a two-phase process, starting with hydroxylation by cytochrome P-450 enzymes (Phase I) followed by conjugation (Phase II). nih.govnih.gov
Birds: Predatory bird species have been found to accumulate OH-PCBs in their livers. acs.orgresearchgate.net The profiles and concentrations of these metabolites can vary between species, suggesting differences in metabolic capacity and diet. acs.orgresearchgate.net For example, in the common buzzard, 4-HO-CB187 was a prominent congener. acs.orgresearchgate.net The levels of OH-PCBs in some wild birds are considered high enough to potentially disrupt thyroid homeostasis. ca.gov
Table 1: Biotransformation of Pentachlorobiphenyls in Different Organisms
| Organism | Key Findings | Metabolites Identified | Reference |
|---|---|---|---|
| Mice | Parent compound retained in liver and fat; high plasma concentration of hydroxylated metabolite. | 4-hydroxy-2,3,5,3′,4′-pentachlorobiphenyl, 4-hydroxy-3,5,2′,3′,4′-pentachlorobiphenyl, 2-hydroxy-3,4,2′,3′,4′-pentachlorobiphenyl, 5-hydroxy-3,4,2′,3′,4′-pentachlorobiphenyl, 5-hydroxy-2,3,4,3′,4′-pentachlorobiphenyl | researchgate.net |
| Mink | Parent compound and hydroxylated metabolite in similar plasma concentrations. | 4-hydroxy-2,3,5,3′,4′-pentachlorobiphenyl, 4-hydroxy-3,5,2′,3′,4′-pentachlorobiphenyl, 2-hydroxy-3,4,2′,3′,4′-pentachlorobiphenyl, 5-hydroxy-3,4,2′,3′,4′-pentachlorobiphenyl, 5-hydroxy-2,3,4,3′,4′-pentachlorobiphenyl | researchgate.net |
| Birds (Common Buzzard) | Accumulation of OH-PCBs in the liver. | 4-HO-CB187, 4-HO-CB146 | acs.orgresearchgate.net |
| Fish | Metabolism of pentachlorophenol into conjugates. | Sulphate and glucuronide conjugates of pentachlorophenol | usgs.gov |
Hydroxylation and Conjugation Reactionsnih.gov
The biotransformation of PCBs and their hydroxylated metabolites in vertebrates is generally a detoxification process aimed at increasing water solubility to facilitate excretion. nih.gov This occurs through a two-phase metabolic pathway. nih.gov
Phase I: Hydroxylation The initial and rate-limiting step is typically hydroxylation, catalyzed by the cytochrome P-450 (CYP) enzyme system, primarily in the liver. nih.gov This reaction introduces a hydroxyl (-OH) group onto the biphenyl structure, either by direct insertion or through the formation of an arene oxide intermediate that rearranges to the hydroxylated product. nih.gov
Phase II: Conjugation Following hydroxylation, the resulting OH-PCBs can undergo Phase II conjugation reactions. nih.govnih.gov In this phase, endogenous molecules such as glucuronic acid or sulfate are attached to the hydroxyl group. nih.gov This further increases the polarity and water solubility of the metabolite, making it easier to eliminate from the body. nih.gov In fish, both glucuronide and sulphate conjugates of pentachlorophenol have been identified. usgs.gov
Excretion Pathways of Metabolitesnih.gov
The primary goal of biotransformation is to facilitate the excretion of xenobiotics. The increased water solubility of the conjugated metabolites allows them to be more readily eliminated from the body.
In studies with mice and mink exposed to 2,3,4,3′,4′-pentachlorobiphenyl, feces was identified as the major excretion pathway. researchgate.net Both species primarily excreted the parent compound, with trace amounts of hydroxylated metabolites. Mink also excreted a significant amount of hydrophilic metabolites that yielded hydroxylated products after hydrolysis. researchgate.net In fish, metabolites of pentachlorophenol are excreted into the surrounding water as sulphate conjugates and into the bile as glucuronide conjugates. usgs.gov
Influence of Environmental Factors on Degradation Kineticsnih.gov
The degradation kinetics of Pentachloro-(1,1'-biphenyl)-ol in the environment are influenced by a variety of factors that can affect microbial activity and the bioavailability of the compound. While specific data for this exact compound is limited, general principles from related chlorinated aromatic compounds can be inferred.
Mechanistic Biological Interactions of Pentachloro 1,1 Biphenyl Ol in Non Human Systems in Vitro and in Vivo
Molecular Binding and Receptor Activation Studies
Hydroxylated PCBs (OH-PCBs), including pentachloro-(1,1'-biphenyl)-ol (B13960417) isomers, are recognized for their ability to bind to several key cellular receptors, often mimicking or antagonizing the actions of endogenous hormones.
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxicity of various aromatic hydrocarbons. While parent PCB compounds, particularly coplanar congeners, are known potent AhR agonists, their hydroxylated metabolites exhibit varied and complex interactions.
Research indicates that the ability of an OH-PCB to activate the AhR is highly dependent on its specific structure. For example, the hydroxylated metabolite of the non-ortho-substituted PCB 77 was found to induce AhR-mediated expression of cytochrome P450 1A1 (CYP1A1) mRNA in rat liver epithelial cells. In contrast, a hydroxylated non-coplanar PCB metabolite, 4-OH-PCB 187, did not show this effect. This suggests that, like parent PCBs, planarity is a key determinant for AhR activation by OH-PCBs.
While some OH-PCBs can activate the AhR signaling pathway, their potency is generally lower than that of parent compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or coplanar PCBs. Studies have shown a correlation between the binding affinity of a ligand to the AhR and the subsequent induction of gene expression. However, for some OH-PCBs, AhR activation alone may not be sufficient to cause toxicity, which may also depend on subsequent metabolic bioactivation to more reactive intermediates like catechols or quinones. The binding affinity is influenced by physicochemical properties such as electron affinity and lipophilicity. nih.gov
Pentachloro-(1,1'-biphenyl)-ol and other OH-PCBs are significant disruptors of the thyroid hormone system. Their primary mechanism of action is not necessarily direct binding to the thyroid hormone receptors (TRs) but involves high-affinity binding to thyroid hormone transport proteins, most notably transthyretin (TTR). nih.gov
Several studies have demonstrated that OH-PCBs bind selectively and with high affinity to TTR in blood plasma, displacing the endogenous thyroid hormone thyroxine (T4). nih.gov This competitive binding is a critical disruptive event. Some higher-chlorinated OH-PCBs have been shown to be several times more potent as ligands for TTR than T4 itself.
Beyond transport proteins, certain OH-PCBs can directly affect TR-mediated gene transcription. In a study using a native thyroid hormone response element (TRE) from the malic enzyme gene, 4'-OH-2',3,3',4',5'-pentachlorobiphenyl (4'-OH-PCB106) was found to significantly suppress TR-mediated transcription. nih.gov Electrophoretic mobility shift assays (EMSA) confirmed that this suppression was due to the partial dissociation of the TR from the TRE in the presence of the OH-PCB. nih.gov This indicates a direct interference with the genomic signaling pathway of thyroid hormones.
A large-scale screening of 91 different OH-PCBs in a yeast two-hybrid assay incorporating the human thyroid hormone receptor alpha (TRα) further elucidated structure-activity relationships. oup.com The study highlighted that the specific chlorine substitution pattern and the position of the hydroxyl group are critical determinants of thyroid hormone-like activity. oup.com
Table 1: Interaction of Select Hydroxylated Pentachlorobiphenyls with Thyroid Hormone System Components This table is interactive. You can sort and filter the data.
| Compound | System | Finding |
|---|---|---|
| Various OH-PCBs | Human Transthyretin (TTR) | High-affinity binding, capable of displacing endogenous thyroxine (T4). nih.gov |
| 4'-OH-PCB106 | Rat CV-1 Cells | Suppresses TR-mediated transcription on a native TRE. nih.gov |
| 4'-OH-PCB106 | In Vitro (EMSA) | Causes dissociation of the Thyroid Receptor (TR) from the TRE. nih.gov |
The structural similarity of OH-PCBs to the endogenous estrogen 17β-estradiol allows them to interact with estrogen receptors (ERα and ERβ), often acting as agonists (estrogen mimics) or antagonists. These interactions have been demonstrated in numerous in vitro assays.
Phenolic PCB metabolites have been shown to bind to the soluble estrogen receptor, and these complexes can translocate into the nucleus and bind to estrogen response elements (EREs). nih.gov The estrogenic activity of OH-PCBs is highly dependent on their molecular structure. A comprehensive study of 91 different OH-PCBs using a yeast two-hybrid assay with the human estrogen receptor alpha (hERα) revealed key structural requirements for estrogenicity. oup.com
Generally, the highest estrogenic activity is observed in OH-PCBs that have the hydroxyl group in the para-position of one of the biphenyl (B1667301) rings. oup.com Furthermore, a lack of chlorine substitution in the ortho-positions appears to increase the steroid-like, rigid structure of the molecule, which enhances ER binding affinity. Conversely, ortho-chlorine substitution tends to decrease estrogenic activity. The degree of chlorination also plays a role, with estrogenicity often increasing with the number of chlorine atoms in 3,4-catechol metabolites. nih.gov
Table 2: Estrogenic Activity of Select PCB Metabolites This table is interactive. You can sort and filter the data.
| Compound Class | Assay System | General Finding |
|---|---|---|
| Phenolic PCBs | Cultured Cells | Bind to ER, translocate to nucleus, and bind EREs. nih.gov |
| Catechol PCBs | HeLa Cells (ER-CAT Assay) | Exhibit estrogenic activity in vitro, comparable to other environmental estrogens. nih.gov |
| para-OH-PCBs | Yeast Two-Hybrid (hERα) | Generally exhibit the highest estrogenic activities among OH-PCBs. oup.com |
The potential for OH-PCBs to interact with other steroid hormone receptors, such as the androgen receptor (AR) and glucocorticoid receptor (GR), has been investigated, though less extensively than for ER and TR.
In silico studies combining 3D-quantitative structure-activity relationship (3D-QSAR) modeling, molecular docking, and molecular dynamics simulations have explored the interaction between various OH-PCBs and the AR. These studies suggest that OH-PCBs have the potential to act as AR antagonists. The modeling indicates that hydrogen bond interactions and hydrophobic interactions within the receptor's ligand-binding pocket are critical for this binding.
For the glucocorticoid receptor, direct evidence for binding by hydroxylated PCBs is limited in the available literature. However, studies on other classes of PCB metabolites provide insight into potential interactions. Specifically, methylsulfonyl-PCBs (MeSO2-PCBs), another persistent metabolite type, have been shown to interact with the human GR. nih.govnih.gov One congener, 3-MeSO2-CB149, was demonstrated to compete with dexamethasone (B1670325) for GR binding and act as a functional GR antagonist in a reporter gene assay. nih.govnih.gov Structure-activity relationships for MeSO2-PCBs indicated that the presence of three ortho-chlorines and substitution at the 4 and 4' positions increased affinity for the GR. nih.govnih.gov While these findings are for a different metabolite class, they highlight the potential for PCB metabolites to disrupt the glucocorticoid signaling pathway.
Enzymatic Interactions and Metabolism
Pentachloro-(1,1'-biphenyl)-ol and related compounds are both products of and participants in metabolic processes, primarily involving the cytochrome P450 enzyme system.
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of PCBs into their hydroxylated forms. The initial hydroxylation of a PCB congener is typically catalyzed by CYP enzymes, particularly isoforms in the CYP1A, CYP2B, and CYP3A subfamilies. nih.gov
Once formed, OH-PCBs can themselves modulate the activity of CYP enzymes. Their effects can be complex, with some studies showing induction while others show no effect or even inhibition. In a study using a rat hepatoma cell line, the parent mono-ortho PCB156 caused a significant induction of CYP1A1 activity (measured by EROD assay), whereas its hydroxylated metabolites, including 4'-OH-PCB121, did not. nih.gov
Conversely, the same study found that both the parent PCB156 and its hydroxylated metabolites induced CYP2B activity (measured by PROD assay) at high concentrations. nih.gov This demonstrates that OH-PCBs retain the ability to induce specific CYP isoforms, suggesting a potential for altering the metabolism of other xenobiotics.
Furthermore, OH-PCBs have been shown to be potent inhibitors of other phase II metabolizing enzymes, such as sulfotransferases and glucuronosyltransferases. nih.gov This inhibition could slow the detoxification and elimination of other phenolic compounds, potentially increasing their bioavailability and toxicity. nih.gov
Table 3: Interaction of OH-PCBs with Cytochrome P450 Enzymes This table is interactive. You can sort and filter the data.
| Compound | Enzyme | System | Effect |
|---|---|---|---|
| 4'-OH-PCB121 & other OH-metabolites | CYP1A1 | Rat Hepatoma H4IIE Cells | No induction observed. nih.gov |
| 4'-OH-PCB121 & other OH-metabolites | CYP2B | Rat Hepatoma H4IIE Cells | Induction of activity at high concentrations. nih.gov |
| Various OH-PCBs | Sulfotransferase | Catfish Intestinal Cells | Inhibition of activity. nih.gov |
UDP-Glucuronosyltransferase (UGT) and Sulfotransferase (SULT) Substrate Specificity
Phase II metabolic enzymes, including UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), play a critical role in the detoxification and elimination of xenobiotics by increasing their water solubility.
UDP-Glucuronosyltransferases (UGTs): While direct studies on the glucuronidation of Pentachloro-(1,1'-biphenyl)-ol are limited, research on structurally similar compounds provides insights into its potential as a UGT substrate. For instance, studies on chlorophenols have identified specific UGT isoforms involved in their metabolism. UGT1A1 and UGT1A3 have been identified as the most important isoforms in the catalysis of tetrachlorophenol and pentachlorophenol (B1679276) isomers. nih.gov Given the phenolic hydroxyl group present in Pentachloro-(1,1'-biphenyl)-ol, it is plausible that it also serves as a substrate for UGT enzymes, likely involving similar isoforms.
Sulfotransferases (SULTs): In contrast to being significant substrates, OH-PCBs have been identified as potent inhibitors of SULT activity. Studies have shown that various OH-PCBs can inhibit the sulfonation of endogenous and xenobiotic compounds. nih.gov Specifically, polychlorobiphenylols have been demonstrated to be selective inhibitors of human phenol (B47542) sulfotransferase SULT1A1. nih.gov Research on a range of OH-PCBs revealed that they are only slowly sulfonated by human sulfotransferases, suggesting they are poor substrates for these enzymes. nih.gov Therefore, it is likely that Pentachloro-(1,1'-biphenyl)-ol acts as an inhibitor rather than a substrate of SULT enzymes, which could have implications for the metabolism of other compounds that rely on sulfonation for clearance.
| Enzyme Family | Interaction | Supporting Evidence from Related Compounds | Reference |
|---|---|---|---|
| UGT | Likely Substrate | UGT1A1 and UGT1A3 are key in metabolizing pentachlorophenol. | nih.gov |
| SULT | Likely Inhibitor, Poor Substrate | Hydroxylated PCBs are potent inhibitors of SULT1A1 and are slowly sulfonated. | nih.gov |
Glutathione (B108866) S-Transferase (GST) Interactions
Cellular and Subcellular Level Investigations (In Vitro Models)
In vitro models are invaluable for elucidating the cellular and molecular mechanisms of toxicity of environmental contaminants like Pentachloro-(1,1'-biphenyl)-ol.
Gene Expression Profiling in Cell Lines
While specific gene expression profiling studies for Pentachloro-(1,1'-biphenyl)-ol are not available, research on other hydroxylated and parent PCBs indicates that these compounds can significantly alter gene expression. Such studies provide a framework for understanding the potential transcriptional changes induced by Pentachloro-(1,1'-biphenyl)-ol. For example, exposure of cell lines to other PCB congeners has been shown to modulate the expression of genes involved in various cellular processes.
Protein Expression and Post-Translational Modifications
The impact of Pentachloro-(1,1'-biphenyl)-ol on protein expression and post-translational modifications remains an area requiring further investigation. Alterations in gene expression would logically translate to changes in the proteome. Post-translational modifications, which are critical for protein function, could also be affected, either directly by the compound or indirectly through cellular stress responses.
Oxidative Stress and Reactive Oxygen Species (ROS) Generation
A growing body of evidence suggests that PCBs and their metabolites can induce oxidative stress by generating reactive oxygen species (ROS). researchgate.net Studies on pentachlorophenol, a related compound, have demonstrated its ability to induce oxidative damage in human lymphocytes in vitro. nih.gov This damage is likely mediated by the formation of free radicals. It is therefore plausible that Pentachloro-(1,1'-biphenyl)-ol could also contribute to cellular damage through the induction of oxidative stress and the generation of ROS.
| Cellular Process | Observed Effect of Related Compounds | Potential Implication for Pentachloro-(1,1'-biphenyl)-ol | Reference |
|---|---|---|---|
| Oxidative Stress | Pentachlorophenol induces oxidative damage. | Likely to induce ROS generation and oxidative stress. | nih.gov |
| Apoptosis & Necrosis | Pentachlorophenol induces apoptosis and necrosis. | May trigger programmed and un-programmed cell death pathways. | nih.gov |
Apoptosis and Necrosis Pathways in Cultured Cells
Cell death can occur through two primary mechanisms: apoptosis, a programmed and controlled process, or necrosis, a form of cell injury resulting in the premature death of cells. youtube.comyoutube.comyoutube.com Research on pentachlorophenol has shown that it can induce both apoptosis and necrosis in cultured hepatocytes. nih.gov The induction of apoptosis was found to be associated with an increase in intracellular calcium, generation of ROS, and disruption of mitochondrial membrane potential. nih.gov These findings suggest that Pentachloro-(1,1'-biphenyl)-ol may also have the potential to trigger cell death pathways in a similar manner, likely involving oxidative stress as a key upstream event.
Comparative Biochemical Responses in Diverse Non-Human Species
Pentachloro-(1,1'-biphenyl)-ol, a hydroxylated metabolite of pentachlorobiphenyl, engages in complex biological interactions that vary across different species. As a member of the hydroxylated polychlorinated biphenyl (OH-PCB) class of compounds, its mechanisms of action are primarily linked to its structural similarity to endogenous hormones, leading to endocrine disruption and interference with key biochemical pathways. The biotransformation of parent PCBs into these hydroxylated forms is a critical step, often catalyzed by the cytochrome P450 monooxygenase system, which can either detoxify the parent compound or produce more biologically active metabolites. ca.gov These metabolites are found in a wide range of wildlife, including fish, birds, and mammals. oup.com
Fish Models
In fish, Pentachloro-(1,1'-biphenyl)-ol and related OH-PCBs are recognized as potent endocrine-disrupting chemicals. cityu.edu.hk Their biological activity often stems from their ability to interfere with steroid hormone signaling pathways. In vitro studies have demonstrated that OH-PCBs can exhibit greater estrogenic activity than their parent PCB congeners. researchgate.net This interaction can disrupt normal reproductive functions and development.
Embryonic exposure to OH-PCBs can result in significant and lasting reproductive impairments in fish. cityu.edu.hk Mechanistically, these compounds can dysregulate the expression of genes crucial for fundamental reproductive processes, including meiosis, cell cycle progression, oocyte development, and sex differentiation. cityu.edu.hk In vitro investigations using fish cell lines, such as primary cultures of rainbow trout hepatocytes, have confirmed the estrogenic potential of hydroxylated PCBs. researchgate.net The interaction with estrogen and androgen signaling pathways appears to be a primary mode of action, leading to altered gene transcription and cellular responses that can compromise the reproductive health of fish populations. cityu.edu.hk
Interactive Data Table: Biochemical Responses in Fish Models
| Species/Model System | Experimental Setting | Compound Class | Key Biochemical Interaction | Observed Outcome |
| Marine Medaka (Oryzias melastigma) | In vivo (embryo exposure) | OH-PCBs | Endocrine Disruption | Caused long-term reproductive impairments at maturity. cityu.edu.hk |
| Fish Cell Lines (general) | In vitro | OH-PCBs | Estrogen & Androgen Signaling | Dysregulated genes associated with meiosis, embryo development, and sex differentiation. cityu.edu.hk |
| Rainbow Trout (Oncorhynchus mykiss) | In vitro (hepatocytes) | Hydroxylated PCBs | Estrogen Receptor Binding | Demonstrated estrogenic effects, with some OH-PCBs being more active than parent compounds. researchgate.net |
Avian Species
Avian species are significantly impacted by OH-PCBs, primarily through the disruption of the thyroid hormone system. ca.gov Pentachloro-(1,1'-biphenyl)-ol and similar metabolites bear a structural resemblance to the thyroid hormone thyroxine (T4), enabling them to bind competitively to transport proteins, most notably transthyretin (TTR). ca.gov This binding can displace T4, altering its circulation and availability to tissues, thereby perturbing thyroid homeostasis, which is critical for development, metabolism, and thermoregulation. ca.govpan.krakow.pl
Research has shown that OH-PCBs are formed in birds through the metabolic transformation of parent PCBs and have been detected in the tissues and eggs of various wild bird species, including peregrine falcons and American kestrels. ca.gov In vitro studies using chicken liver explants have provided direct evidence of these interactions. In these systems, OH-PCBs were found to affect thyroid hormone metabolism by altering the secretion of triiodothyronine (T3) and modifying the activity of iodothyronine deiodinases, the enzymes responsible for the conversion of T4 to the more active T3. pan.krakow.pl For instance, certain hydroxylated congeners were shown to increase the conversion of T4 to T3, indicating a direct interference with the enzymatic control of thyroid hormone activation. pan.krakow.pl
Interactive Data Table: Biochemical Responses in Avian Species
| Species/Model System | Experimental Setting | Compound Class | Key Biochemical Interaction | Observed Outcome |
| Chicken (Gallus gallus domesticus) | In vitro (liver explants) | OH-PCBs | Thyroid Hormone Metabolism | Affected T3 secretion and the enzymatic conversion of T4 to T3. pan.krakow.pl |
| Chicken (Gallus gallus domesticus) | In vitro (liver explants) | OH-PCBs | Gene Expression | Altered the expression of iodothyronine deiodinases and thyroid hormone transporters. pan.krakow.pl |
| Wild Birds (e.g., Peregrine Falcon) | In vivo (tissue analysis) | OH-PCBs | Thyroxine Transport | Competitively binds to transthyretin (TTR), potentially disrupting thyroid hormone homeostasis. ca.gov |
Rodent Models
In rodent models, the liver is a primary site for the metabolism of pentachlorobiphenyl into its hydroxylated form, Pentachloro-(1,1'-biphenyl)-ol. This biotransformation is mediated by the cytochrome P450 (CYP) enzyme system, particularly isoforms within the CYP2B subfamily. nih.gov In vitro studies using liver microsomes from rats, hamsters, and guinea pigs have confirmed that parent PCBs are metabolized into various mono- and di-hydroxylated derivatives. nih.gov The rate and profile of these metabolites can differ between species and can be significantly increased by prior exposure to CYP-inducing agents like phenobarbital. nih.gov
The resulting OH-PCBs are biologically active and can interfere with various physiological processes. For example, in vivo studies in rats have shown that a hydroxylated pentachlorobiphenyl metabolite (4-OH-CB107) can disrupt hepatic circadian rhythms and fatty acid metabolism. oup.com The parent compound, 3,3',4,4',5-pentachlorobiphenyl (B1202525), is a known potent inducer of liver enzymes, such as ethoxyresorufin-O-deethylase (EROD), which signals the activation of the aryl hydrocarbon receptor (AhR) pathway. nih.gov This metabolic activation is the gateway to the formation of hydroxylated metabolites that exert their own distinct toxic effects. Furthermore, parent PCBs have been shown to decrease vitamin A levels in the liver, indicating a disruption of retinoid homeostasis. nih.gov
Interactive Data Table: Biochemical Responses in Rodent Models
| Species/Model System | Experimental Setting | Compound Class/Parent | Key Biochemical Interaction | Observed Outcome |
| Rat, Hamster, Guinea Pig | In vitro (liver microsomes) | Pentachlorobiphenyl (CB101) | Cytochrome P450 Metabolism | Metabolized parent PCB into mono- and di-hydroxylated forms, catalyzed by CYP2B enzymes. nih.gov |
| Rat | In vivo | Hydroxylated Pentachlorobiphenyl (4-OH-CB107) | Hepatic Regulation | Disrupted circadian rhythm and fatty acid metabolism in the liver. oup.com |
| Rat | In vivo | 3,3',4,4',5-Pentachlorobiphenyl | Enzyme Induction (Liver) | Caused a dose-dependent increase in ethoxyresorufin-O-deethylase (EROD) activity. nih.gov |
| Rat | In vivo | 3,3',4,4',5-Pentachlorobiphenyl | Vitamin A Homeostasis | Resulted in decreased liver vitamin A levels. nih.gov |
Invertebrate Models
Data on the specific biochemical interactions of Pentachloro-(1,1'-biphenyl)-ol in invertebrates are limited. However, studies on parent PCB compounds in various invertebrate species point toward key mechanistic pathways that are likely affected by their hydroxylated metabolites. The primary modes of toxicity observed are oxidative stress and neurotoxicity.
In aquatic invertebrates such as bivalves, exposure to PCBs has been shown to induce a significant oxidative stress response. frontiersin.org Studies on the clam Cyclina sinensis revealed that PCBs caused histological damage to the hepatopancreas and gills. frontiersin.org Biochemically, this was accompanied by alterations in the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT). frontiersin.org Such changes indicate that the organism's capacity to manage reactive oxygen species is overwhelmed, leading to cellular damage. Furthermore, PCBs were found to inhibit the activity of acetylcholinesterase (AChE) in the clam's hemolymph, a biomarker for neurotoxic effects, as AChE is critical for the proper function of the nervous system. frontiersin.org Crustaceans are noted to be particularly sensitive to PCB toxicity. epa.gov While these findings relate to parent PCBs, the generation of metabolites is a component of the toxicological pathway, and these metabolites may contribute to or mediate such biochemical disruptions.
Interactive Data Table: Biochemical Responses in Invertebrate Models
| Species/Model System | Experimental Setting | Compound Class | Key Biochemical Interaction | Observed Outcome |
| Clam (Cyclina sinensis) | In vivo | PCBs | Oxidative Stress | Altered the activity of antioxidant enzymes (superoxide dismutase, catalase) in the hepatopancreas and gills. frontiersin.org |
| Clam (Cyclina sinensis) | In vivo | PCBs | Neurotoxicity | Inhibited acetylcholinesterase (AChE) activity in the hemolymph. frontiersin.org |
| Earthworm | In vivo | Pentachlorobiphenyl (CB91) | Metabolic Disruption | Caused atropisomer-specific changes in amino acid and lipid content. kobe-u.ac.jp |
Ecological Implications and Ecotoxicological Methodologies for Pentachloro 1,1 Biphenyl Ol
Assessment of Ecological Effects on Organismal Fitness and Populations
Pentachloro-(1,1'-biphenyl)-ol (B13960417) and its isomers have been linked to reproductive impairments in various wildlife species. These effects are often mediated through the endocrine-disrupting properties of these compounds.
Field studies on various animal populations have also highlighted the reproductive toxicity of PCBs and their metabolites. In fish, exposure to PCB mixtures has been shown to alter reproductive traits, leading to a reduction in the number of fertilized eggs and an increase in poorly fertilized spawns. ifremer.fr These effects on fertilization rates were observed irrespective of the sex of the contaminated fish. ifremer.fr Furthermore, exposure to PCBs has been associated with impaired reproduction in fish, potentially impacting recruitment and the stability of fish populations. ifremer.frepa.gov In marine mammals, such as polar bears, there is evidence suggesting that PCBs may affect the levels of reproductive hormones like progesterone (B1679170), which is crucial for maintaining pregnancy. nih.gov
| Organism | Compound | Observed Effect | Reference |
|---|---|---|---|
| Rat (offspring) | 4-hydroxy-2,3,3',4',5-pentachlorobiphenyl (4-OH-CB107) | Significant prolongation of estrous cycles. | nih.gov |
| Zebrafish | PCB mixtures | Reduction in the number of fertilized eggs per spawn and increased number of poorly fertilized spawns. | ifremer.fr |
| Polar Bear | PCBs | Potential effects on progesterone levels. | nih.gov |
The larval stage is a critical period in the life cycle of many organisms, and exposure to environmental contaminants during this time can lead to severe developmental abnormalities. Hydroxylated PCBs have been shown to interfere with normal developmental processes in amphibians.
Studies on the African clawed frog (Xenopus laevis) have demonstrated that hydroxylated PCBs can disrupt thyroid hormone-induced brain development during metamorphosis. xenbase.org This is significant as thyroid hormones are crucial for the proper development of the brain in both amphibians and mammals. xenbase.org The research indicated that hydroxylated PCBs inhibited the expression of matrix metalloproteinases, which are essential for brain development. xenbase.org
In experiments with European common frog (Rana temporaria) and Xenopus laevis tadpoles, oral exposure to a technical PCB mixture (Clophen A50) and a specific congener (PCB 126) resulted in a dose-dependent increase in mortality and malformations. nih.govresearchgate.net Furthermore, the time until metamorphosis was prolonged, and the weight of the resulting froglets was increased, suggesting a disruption of the normal developmental timeline. nih.govresearchgate.net These findings suggest that pentachlorobiphenylols could have a significant impact on amphibian populations by affecting their survival and development during the vulnerable larval stage. nih.gov
| Organism | Compound | Observed Effect | Reference |
|---|---|---|---|
| Xenopus laevis (African clawed frog) | Hydroxylated PCBs | Inhibition of thyroid hormone-induced brain development during metamorphosis. | xenbase.org |
| Rana temporaria (European common frog) and Xenopus laevis | Clophen A50 (PCB mixture) and PCB 126 | Increased mortality, dose-dependent increase in malformations, and prolonged time to metamorphosis. | nih.govresearchgate.net |
The immune system is a sensitive target for many environmental contaminants, and its suppression can leave organisms more susceptible to diseases and parasites. Planar PCBs, which are structurally similar to some pentachlorobiphenylols, have been shown to cause immunotoxicity in avian species.
In ovo exposure of white leghorn chicken eggs to the coplanar congeners 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126) and 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77) resulted in a two-fold suppression of antibody titers in 28-day-old chicks. researchgate.net This indicates a compromised humoral immune response. Furthermore, exposure to PCB 126 led to a decrease in the cellularity of the thymus and bursa of Fabricius, which are primary immune organs in birds. researchgate.net Although this immune organ atrophy was transient, it demonstrates the potential for these compounds to impact the developing immune system. researchgate.net The immunotoxic effects of PCBs are a concern for wildlife populations, as a compromised immune system can have far-reaching consequences for survival and reproduction. researchgate.net
Behavior is a crucial aspect of an animal's ability to survive, reproduce, and respond to its environment. Exposure to neurotoxic pollutants like pentachlorobiphenylols can lead to significant behavioral impairments.
In a study on rats, developmental exposure to 4-OH-CB107 resulted in long-term behavioral effects. oup.com Male offspring exposed to this compound showed impaired habituation in an open-field test, suggesting alterations in exploratory behavior and memory. oup.com
In aquatic ecosystems, PCBs have been shown to affect the behavior of fish. Exposure of zebrafish to PCB mixtures led to an increase in locomotor activity in both the exposed generation and their offspring. researchgate.net This hyperactivity was associated with a decrease in the occupancy of the bottom section of the tank and an increase in transitions between zones, which may indicate a loss of normal behavioral inhibition. researchgate.net Such behavioral changes can have ecological consequences, for example, by increasing predation risk or altering foraging efficiency. mdpi.comnih.gov Studies in birds have also suggested a link between PCB exposure and alterations in song production, which is a critical component of communication and mating. nih.gov
Biomarker Research for Exposure and Effect Assessment in Wildlife
Biomarkers are essential tools in ecotoxicology for assessing the exposure of wildlife to contaminants and the potential for adverse effects. Enzymatic biomarkers are particularly useful as they can provide an early warning of sublethal toxicity.
Cytochrome P450 (CYP) Induction
The induction of cytochrome P450 enzymes, particularly CYP1A, is a well-established biomarker of exposure to certain organic pollutants, including PCBs. springernature.comresearchgate.net These enzymes are involved in the metabolism of xenobiotics, and their induction indicates that an organism is responding to chemical exposure at a molecular level.
Studies in fish have consistently shown that exposure to PCBs leads to the induction of CYP1A. For instance, carp (B13450389) from a PCB-contaminated river site showed significantly increased levels of CYP1A mRNA in their livers compared to fish from a reference site. researchgate.net This finding was corroborated by laboratory studies where juvenile carp fed a PCB-contaminated diet also exhibited elevated CYP1A mRNA levels. researchgate.net Similarly, farm-raised catfish with higher levels of PCDDs, PCDFs, and dioxin-like PCBs in their tissues showed a 2.5-fold elevation in immunoreactive CYP1A protein. nih.gov The induction of CYP1A is considered a sensitive indicator of exposure to aryl hydrocarbon receptor (AhR) agonists, a group of chemicals that includes some PCBs and their metabolites. epa.govnih.gov
Antioxidant Enzymes
Exposure to environmental contaminants can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and an organism's ability to detoxify them. In response to oxidative stress, organisms upregulate the activity of antioxidant enzymes.
In a study using mussels (Mytilus galloprovincialis) as bioindicators of marine pollution, the activity of several antioxidant enzymes was measured. nih.gov The activity of glutathione (B108866) S-transferase (GST) showed a highly significant positive correlation with the tissue concentrations of PCBs, as well as other pollutants like PAHs and DDT. nih.gov Mussels from more polluted sites consistently exhibited greater GST activity. nih.gov While the response of other antioxidant enzymes like glutathione peroxidase (GPx) and catalase (CAT) was less consistent, the findings support the use of GST activity as a valuable biomarker for long-term monitoring of chemical pollution in marine coastal ecosystems. nih.govmdpi.com
| Biomarker | Organism | Compound/Mixture | Observed Effect | Reference |
|---|---|---|---|---|
| CYP1A mRNA | Carp (Cyprinus carpio) | PCBs | Significantly increased expression in liver. | researchgate.net |
| CYP1A protein | Catfish | PCDDs/PCDFs/PCBs | 2.5-fold elevation in immunoreactive protein. | nih.gov |
| Glutathione S-transferase (GST) activity | Mussel (Mytilus galloprovincialis) | PCBs and other pollutants | Significantly greater activity in mussels from polluted sites. | nih.gov |
Gene Expression Biomarkers (e.g., transcriptomic changes)
The advent of transcriptomics, particularly RNA sequencing (RNA-seq), has provided powerful tools for understanding the molecular mechanisms of toxicity for environmental contaminants. By analyzing the complete set of RNA transcripts in a cell or organism, researchers can identify changes in gene expression that occur following exposure to a chemical. These changes, or gene expression biomarkers, can serve as early warning signs of adverse effects and reveal the biological pathways being disrupted.
For compounds related to Pentachloro-(1,1'-biphenyl)-ol, transcriptomic studies have been revealing. For instance, exposure of human preadipocytes (fat cell precursors) to the parent compound 3,3′,4,4′,5-Pentachlorobiphenyl (PCB126) resulted in significant alterations to the transcriptional profile over time. nih.govnih.gov This data provides insights into how such compounds may disrupt adipose function and contribute to metabolic diseases. nih.govnih.gov Studies on other organochlorines have shown that they can alter the expression of genes crucial for neuroendocrine signaling and reproductive health.
While specific transcriptomic data for Pentachloro-(1,1'-biphenyl)-ol is limited, the methodologies are well-established. A typical study would involve exposing a model organism, such as zebrafish, to the compound and then using RNA-seq to identify differentially expressed genes (DEGs). nih.govresearchgate.netmdpi.com Subsequent bioinformatic analysis, like Gene Ontology or Pathway Analysis, can elucidate the functions of these affected genes, pointing to disruptions in specific cellular processes. mdpi.com Based on studies of analogous compounds, key pathways likely to be affected include those related to hormone metabolism, immune response, and neurological development. mdpi.commdpi.com
Table 1: Potential Biological Pathways Affected by Hydroxylated Organochlorines (Based on Analogous Compounds)
| Biological Pathway | Potential Impact | Example Affected Genes (from related compounds) | Reference |
|---|---|---|---|
| Steroid Hormone Biosynthesis | Disruption of reproductive and developmental processes. | StAR, CYP11A1, CYP17A1 | frontiersin.org |
| Thyroid Hormone Signaling | Interference with metabolism, growth, and neurodevelopment. | Dio1, Dio2, THRα, THRβ | nih.gov |
| Aryl Hydrocarbon Receptor (AhR) Signaling | Induction of detoxification enzymes and potential for dioxin-like toxicity. | CYP1A1, AHRR | nih.gov |
| Nervous System Development | Potential for neurotoxicity and altered behavior. | Axon guidance and synapse formation-related genes. | mdpi.com |
| Immune Response & Inflammation | Alteration of immune function and inflammatory responses. | Proinflammatory genes. | nih.gov |
Hormonal Homeostasis Disruptions (e.g., thyroid hormones, steroids)
Pentachloro-(1,1'-biphenyl)-ol and other OH-PCBs are recognized as potent endocrine disrupting chemicals (EDCs), with significant impacts on both thyroid and steroid hormone systems. xsrv.jp Their chemical structure can mimic that of endogenous hormones, allowing them to interfere with hormone synthesis, transport, and receptor binding.
Thyroid Hormones: The thyroid hormone system is a critical target for OH-PCBs. These compounds can disrupt thyroid homeostasis through multiple mechanisms. caldic.comcomfortncolor.com They have been shown to bind to transthyretin (TTR), a key transport protein for the thyroid hormone thyroxine (T4), potentially displacing T4 and affecting its availability to tissues. xsrv.jp
Furthermore, studies have demonstrated direct interference with thyroid hormone metabolism. For example, hydroxylated metabolites of PCBs inhibit the sulfation of iodothyronines in rat liver cytosol, a key step in their deactivation and elimination. nih.gov The structurally similar compound pentachlorophenol (B1679276) (PCP) has been shown to decrease T4 levels and upregulate the expression of numerous genes along the hypothalamic-pituitary-thyroid (HPT) axis in zebrafish larvae, indicating a compensatory response to perceived hypothyroidism. nih.govresearchgate.net
Steroid Hormones: The production of steroid hormones, known as steroidogenesis, is another process vulnerable to disruption by Pentachloro-(1,1'-biphenyl)-ol and related compounds. The parent compounds (PCBs) and other structurally similar chemicals like bisphenols have been shown to alter the expression of genes and the activity of enzymes essential for converting cholesterol into steroid hormones such as testosterone (B1683101) and estradiol. frontiersin.orgnih.govnih.gov This can lead to imbalances in these critical signaling molecules, with potential consequences for reproductive health and development. nih.govnih.gov For instance, some bisphenols have demonstrated anti-androgenic activity by significantly decreasing testosterone levels in cell culture experiments. frontiersin.org
Community and Ecosystem Level Impacts
The toxicological effects of Pentachloro-(1,1'-biphenyl)-ol on individual organisms can scale up, leading to significant impacts on entire communities and ecosystems.
Effects on Microbial Communities
However, the presence of such pollutants can also create a selective pressure, stimulating the growth of specific microorganisms capable of using the contaminant as a nutrient source. nih.govnih.gov In PCP-contaminated soils, for example, the abundance of dechlorinating bacteria such as Clostridium and Desulfitobacterium has been observed to increase. nih.gov Similarly, long-term PCB contamination has been shown to influence the richness and composition of soil fungal communities, with certain species known for their degradation capabilities becoming more prevalent. mdpi.com These shifts in microbial community structure can alter soil fertility and the turnover of essential nutrients. researchgate.net
Table 2: Microbial Genera Influenced by Pentachlorophenol (PCP) Contamination
| Microbial Genus | Observed Effect | Reference |
|---|---|---|
| Clostridium | Stimulated by PCP presence; involved in dechlorination. | nih.gov |
| Desulfitobacterium | Stimulated by PCP presence; involved in dechlorination. | nih.gov |
| Pandoraea | Stimulated by PCP presence. | nih.gov |
| Pseudomonas | Reduction in growth caused by some related herbicides. | pan-europe.info |
| Bacillus | Abundance increased in the presence of H2 during PCB degradation. | nih.gov |
| Streptomyces | Abundance increased in the presence of H2 during PCB degradation. | nih.gov |
Disruptions in Food Web Dynamics
Due to their chemical properties, particularly their lipophilicity (tendency to dissolve in fats) and resistance to degradation, OH-PCBs and their parent compounds are prone to bioaccumulation and biomagnification. sfu.causgs.gov This means that they accumulate in the tissues of an organism over its lifetime and become increasingly concentrated at higher trophic levels of the food web. usgs.gov
Studies on terrestrial and aquatic food webs have documented the differential accumulation of PCB congeners, where factors like bioavailability from the soil, specific exposure pathways, and the metabolic capabilities of each organism influence the pattern of contamination. researchgate.net Chemicals that are poorly metabolized are more likely to remain in tissues and be passed up the food chain, reaching their highest concentrations in top predators such as birds of prey, marine mammals, and humans. usgs.gov This biomagnification can expose these top predators to concentrations high enough to cause the adverse health effects identified at the organism level, such as reproductive failure and endocrine disruption, thereby threatening the stability of their populations.
Impacts on Biodiversity and Ecosystem Services
The toxic effects of Pentachloro-(1,1'-biphenyl)-ol on a wide range of organisms, from microbes to vertebrates, can contribute to a loss of biodiversity. pan-europe.info This loss is not merely the disappearance of species but also includes reductions in genetic diversity within populations and the degradation of functional diversity, which is the variety of ecological roles that organisms play.
Biodiversity is fundamental to the proper functioning of ecosystems and the provision of ecosystem services—the benefits humans derive from nature. pan-europe.info For example, the disruption of soil microbial communities can impair nutrient cycling and soil formation (supporting services). The decline of insect populations due to pesticide exposure can reduce pollination of crops and natural vegetation (a regulating service). pan-europe.info Similarly, the accumulation of toxins in predators can diminish their ability to control pest populations (another regulating service). By causing a decline in the health and abundance of various species, contaminants like Pentachloro-(1,1'-biphenyl)-ol can destabilize ecosystems and compromise the essential services upon which human well-being depends.
Development of Ecotoxicological Risk Assessment Frameworks and Models
To manage the risks posed by chemicals like Pentachloro-(1,1'-bhenyl)-ol, regulatory agencies employ ecotoxicological risk assessment frameworks. These frameworks are structured processes designed to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to a chemical stressor.
A standard risk assessment framework consists of several key steps:
Hazard Identification: Determining if the chemical has the potential to cause adverse effects on ecological receptors. This involves reviewing toxicological data from laboratory and field studies. For OH-PCBs, the primary hazards include endocrine disruption and developmental toxicity. nih.gov
Exposure Assessment: Quantifying the contact between the chemical and ecological receptors. This involves measuring or modeling the chemical's concentration in the environment (e.g., water, soil, sediment), its fate and transport, and the extent to which organisms are exposed. uiowa.eduacs.org
Effects Assessment (Dose-Response Assessment): Characterizing the relationship between the magnitude of exposure and the severity of the adverse effect. This step is used to derive toxicity reference values (TRVs), such as a no-observed-adverse-effect level (NOAEL) or a predicted no-effect concentration (PNEC).
Risk Characterization: Integrating the exposure and effects assessments to conclude the likelihood of adverse effects. This is often done by calculating a risk quotient (RQ), which compares the estimated environmental concentration to the TRV.
For persistent and bioaccumulative compounds, food web bioaccumulation models are a critical component of the risk assessment. nih.gov These models predict contaminant concentrations across different trophic levels, helping to assess the risk to top predators that may not be in direct contact with the primary source of contamination. nih.govservice.gov.uk Furthermore, there is a growing effort to incorporate the assessment of impacts on ecosystem services directly into risk assessment frameworks to provide a more holistic understanding of the potential consequences of chemical pollution.
Theoretical Chemistry and Computational Modeling of Pentachloro 1,1 Biphenyl Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). huntresearchgroup.org.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.
For congeners of Pentachloro-(1,1'-biphenyl)-ol (B13960417), the distribution and energies of these orbitals are heavily influenced by the substitution pattern. The electronegative chlorine atoms tend to lower the orbital energies, while the electron-donating hydroxyl group can raise the HOMO energy, making the molecule more susceptible to electrophilic attack. These parameters are fundamental inputs for QSAR and QSPR models. nih.gov For instance, the electrophilicity index (ω), a descriptor derived from HOMO and LUMO energies, is often correlated with the toxicological activity of aromatic compounds. nih.gov
| Molecular Descriptor | Significance in Reactivity Analysis | Influence of Substituents (-Cl, -OH) |
|---|---|---|
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates electron-donating ability. Higher energy suggests greater reactivity towards electrophiles. | The -OH group tends to increase EHOMO, while -Cl atoms generally lower it. |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates electron-accepting ability. Lower energy suggests greater reactivity towards nucleophiles. | -Cl atoms significantly lower ELUMO, increasing the molecule's electrophilicity. |
| HOMO-LUMO Gap (ΔE) | Represents chemical stability. A smaller gap implies higher reactivity. | The overall substitution pattern modulates the gap, influencing kinetic stability. |
| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. A key descriptor in toxicity QSARs. nih.gov | Increases with the number of electron-withdrawing -Cl atoms. |
Molecular Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. chemrxiv.org These maps are critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are central to how a molecule interacts with biological receptors.
For a typical Pentachloro-(1,1'-biphenyl)-ol molecule, an ESP map would display distinct regions:
Negative Potential (Red): Concentrated around the highly electronegative oxygen atom of the hydroxyl group and, to a lesser extent, the chlorine atoms. These regions are susceptible to electrophilic attack and are key sites for forming hydrogen bonds with receptor sites.
Positive Potential (Blue): Located on the hydrogen atom of the hydroxyl group. This site acts as a hydrogen bond donor, an interaction shown to be critical for binding to receptors like the estrogen receptor. nih.gov
Neutral Potential (Green): Generally found over the carbon atoms of the biphenyl (B1667301) rings.
The specific arrangement and intensity of these potential fields are used in advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) to correlate structure with biological activity. nih.govfigshare.com Studies have confirmed that electrostatic interactions are a dominant feature influencing the binding of these compounds to various receptors. nih.govnih.gov
Computational chemistry is used to model the potential reaction pathways for the formation and degradation of Pentachloro-(1,1'-biphenyl)-ol. researchgate.netnih.gov By calculating the energy barriers (activation energies) and reaction heats for different pathways, scientists can predict the most energetically favorable routes. researchgate.net
One of the most significant degradation pathways for these compounds in the environment is oxidation by hydroxyl radicals (•OH). nih.govresearchgate.net DFT calculations can model the step-by-step mechanism of this reaction, including the initial radical addition to the aromatic ring and subsequent transformations. For example, the activation energy for •OH radicals to attack a decachlorobiphenyl (B1669993) molecule has been calculated to be as low as 18.12 kJ/mol, indicating a highly favorable reaction. researchgate.net Similar calculations for Pentachloro-(1,1'-biphenyl)-ol would identify the most likely points of attack and the stability of the resulting intermediates, providing crucial data for environmental fate modeling.
| Reaction Type | Computational Approach | Key Findings from Related Compounds |
|---|---|---|
| Hydroxylation (Formation) | DFT calculations of reaction intermediates (e.g., arene oxides) and transition states. researchgate.netnih.gov | Cytochrome P450-mediated oxidation is a primary metabolic pathway for PCB hydroxylation. researchgate.netnih.gov |
| Oxidation by •OH (Degradation) | Calculation of activation energies (Ea) for radical addition at different positions. researchgate.netresearchgate.net | Low activation energies suggest rapid degradation in environments where •OH radicals are present. researchgate.net |
| Dechlorination (Degradation) | Calculation of C-Cl bond dissociation energies. researchgate.net | Photochemical degradation often involves the cleavage of C-Cl bonds. researchgate.netnih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are essential for predicting the potential impact of the numerous Pentachloro-(1,1'-biphenyl)-ol congeners.
QSPR models are widely used to predict key environmental parameters that govern the transport and distribution of chemicals.
Octanol-Water Partition Coefficient (log Kow): This parameter measures a chemical's lipophilicity and its tendency to bioaccumulate. For PCBs, log Kow generally increases with the number of chlorine atoms. nih.gov The introduction of a polar hydroxyl group, however, typically lowers the log Kow relative to the parent PCB congener, increasing its water solubility slightly. nih.gov QSPR models for hydroxylated compounds often incorporate descriptors for molecular volume and polarizability. researchgate.net
| Compound | Parent PCB Congener | Calculated log Kow |
|---|---|---|
| 4'-OH-2,2',4,5,5'-Pentachlorobiphenyl | 2,2',4,5,5'-PeCB | 6.28 nih.gov |
| 3'-OH-2,2',4,5,5'-Pentachlorobiphenyl | 2,2',4,5,5'-PeCB | 6.54 nih.gov |
| 4-OH-2,2',3,4',5-Pentachlorobiphenyl | 2,2',3,4',5-PeCB | 6.20 nih.gov |
| 3-OH-2,2',4,4',5-Pentachlorobiphenyl | 2,2',4,4',5-PeCB | 6.50 nih.gov |
Vapor Pressure: This property influences the atmospheric transport of a compound. 3D-QSPR models have been developed to predict the enthalpy of vaporization for PCBs, a property directly related to vapor pressure. nih.gov These models show that vaporization enthalpy increases, and thus vapor pressure decreases, with increasing chlorination. nih.govresearchgate.net The hydroxyl group in Pentachloro-(1,1'-biphenyl)-ol allows for hydrogen bonding, which is expected to significantly decrease its vapor pressure compared to its pentachlorobiphenyl parent, making it less volatile.
QSAR models are particularly valuable for assessing the toxicological potential of Pentachloro-(1,1'-biphenyl)-ol congeners by predicting their binding affinity to biological receptors. Many OH-PCBs are known to be endocrine disruptors. nih.govresearchgate.net
Estrogen Receptor (ER) Binding: Numerous 2D and 3D-QSAR studies have modeled the binding of OH-PCBs to the estrogen receptor (ERα and ERβ). nih.govnih.govtandfonline.com These models consistently show that the most critical feature for binding is the hydroxyl group, particularly its position. nih.govnih.gov A hydroxyl group at the para position often leads to higher estrogenic activity. nih.gov The models highlight the importance of hydrogen bonding between the hydroxyl group and key amino acid residues in the receptor's binding pocket, such as ARG394 and GLU353. nih.gov
Thyroid Hormone Receptor (TR) Binding: OH-PCBs can also interfere with the thyroid hormone system. QSAR classification models have been developed to group OH-PCBs into active and inactive thyroid hormone receptor agonists. tandfonline.com These models help prioritize congeners for further toxicological testing.
| Target Receptor | QSAR Model Type | Key Structural Features for High Potency | Model Predictive Power (Example) |
|---|---|---|---|
| Estrogen Receptor α (ERα) | 3D-QSAR (CoMFA/CoMSIA) nih.govnih.gov | - para-OH group
| High statistical correlation and predictivity reported in multiple studies. nih.govresearchgate.net |
| Estrogen Receptor β (ERβ) | 3D-QSAR, Molecular Docking tandfonline.com | Specific steric and electrostatic field requirements around the biphenyl scaffold. tandfonline.com | R2pred up to 0.6795 tandfonline.com |
| Glucocorticoid Receptor (GR) | 3D-QSAR (CoMSIA) figshare.com | Hydrogen bonding with Glu540 and hydrophobic interactions with other key residues. figshare.com | q2 = 0.632, r2 = 0.931 figshare.com |
| Thyroid Hormone Receptor (TR) | Linear Discriminant Analysis (LDA) tandfonline.com | Specific radial distribution function (RDF) descriptors. tandfonline.com | Correct classification of 76.5% for external validation set. tandfonline.com |
Molecular Dynamics Simulations of Ligand-Protein Interactions
Molecular dynamics (MD) simulations offer atomic-level insights into the dynamic interactions between a ligand, such as Pentachloro-(1,1'-biphenyl)-ol, and a protein. nih.gov These computational methods model the movements of atoms and molecules over time, allowing researchers to observe how a compound binds to its protein target and the subsequent effects of this binding. nih.govnih.gov By simulating these interactions, scientists can predict binding affinities, identify key residues involved in the interaction, and understand the conformational dynamics of the complex. nih.gov
Characterizing the binding site is a critical step in understanding the mechanism of action for a compound like Pentachloro-(1,1'-biphenyl)-ol. MD simulations can elucidate the precise location and nature of the binding pocket on a target protein.
This characterization involves identifying the specific amino acid residues that form the binding cavity and detailing the types of non-covalent interactions that stabilize the ligand-protein complex. These interactions typically include:
Hydrophobic Interactions: The nonpolar regions of the pentachlorobiphenyl structure would likely interact favorably with hydrophobic amino acid residues such as leucine, isoleucine, valine, and alanine (B10760859) within the protein's binding pocket.
Van der Waals Contacts: These are weak, short-range electrostatic attractions between atoms. For example, studies on the binding of ligands to transthyretin have shown van der Waals contacts between the ligand and residues like Ser-117, Thr-119, and Ala-108. nih.gov
Electrostatic Interactions: The hydroxyl (-ol) group of the compound can act as a hydrogen bond donor or acceptor, forming hydrogen bonds with polar or charged residues like serine, threonine, or lysine (B10760008) at the entrance or within the binding pocket. nih.gov
Table 1: Potential Interacting Residues and Interaction Types
| Interaction Type | Potential Amino Acid Residues |
|---|---|
| Hydrogen Bonding | Serine, Threonine, Lysine, Aspartate, Glutamate |
| Hydrophobic Interactions | Leucine, Valine, Isoleucine, Phenylalanine, Alanine |
Proteomics methods, such as those involving chemical covalent labeling, can experimentally complement computational models by successfully revealing binding sites on target proteins. nih.gov
The binding of a ligand to a protein is often a dynamic process that induces structural changes in both the ligand and the protein, a concept known as "induced fit." MD simulations are particularly powerful for capturing these conformational shifts. nih.gov
Upon binding of Pentachloro-(1,1'-biphenyl)-ol, a protein might undergo several changes:
Side-Chain Rearrangements: The amino acid side chains within the binding pocket can rotate or shift to better accommodate the ligand. For instance, the binding of certain drugs can cause serine and threonine side chains to rearrange, facilitating new hydrogen bonds that stabilize the protein structure. nih.gov
Domain Movements: In larger proteins, the binding event in one domain can trigger larger-scale movements of other domains, affecting protein function.
Simultaneously, the ligand itself can adapt its conformation to fit optimally within the binding site. For biphenyl compounds, a key conformational feature is the torsional angle between the two phenyl rings. mdpi.com This angle can change upon binding to minimize steric hindrance and maximize favorable interactions. The binding of a ligand to a kinase, for example, can induce a conformational change that exposes certain amino acid residues. nih.gov
Environmental Transport and Fate Modeling
Environmental fate models are quantitative tools used to predict how a chemical moves and transforms in the environment. up.ptresearchgate.net These models integrate a chemical's physical properties with environmental parameters to estimate its distribution and persistence in various compartments like air, water, soil, and biota. researchgate.net For a compound like Pentachloro-(1,1'-biphenyl)-ol, which belongs to the broader class of polychlorinated biphenyls (PCBs), such modeling is crucial for assessing environmental risk.
The construction of a chemical mass balance model is a common approach, which requires several key steps:
Defining Scales and Compartments: Establishing the spatial and temporal boundaries of the model and dividing the environment into distinct units (e.g., atmosphere, surface water, sediment). up.pt
Quantifying Emissions: Identifying and quantifying the sources releasing the chemical into the environment. up.pt
Modeling Transport Processes: Writing mathematical expressions for how the chemical moves within and between compartments, including advection (movement with a medium like wind or water) and diffusion. up.pt
Quantifying Transformation Processes: Accounting for chemical degradation through processes like biodegradation, photolysis, and hydrolysis. up.pt
Computational models are essential for filling data gaps where experimental determination of environmental hazard indicators is costly or time-consuming. uzh.ch For persistent organic pollutants, key parameters used in these models include:
Soil Adsorption Coefficient (Koc): This value indicates the tendency of a chemical to bind to organic matter in soil. High Koc values, as seen in other chlorinated biphenyls, suggest low mobility in soil. epa.gov
Bioconcentration Factor (BCF): This measures a chemical's potential to accumulate in aquatic organisms. Related compounds can have high BCF values, indicating a risk of bioaccumulation. epa.gov
Biodegradation Half-Life: This estimates the time required for half of the chemical mass to be broken down by microorganisms. epa.gov Bayesian inference is a statistical method used to characterize the distributions of reported soil half-lives from experimental data. uzh.ch
Table 2: Key Parameters in Environmental Fate Modeling
| Parameter | Description | Relevance for Pentachloro-(1,1'-biphenyl)-ol |
|---|---|---|
| Soil Adsorption Coefficient (Koc) | Tendency to adsorb to soil and sediment. | High value expected, indicating immobility. |
| Bioconcentration Factor (BCF) | Potential to accumulate in living organisms from water. | High value expected, indicating bioaccumulation risk. |
| Atmospheric Hydroxylation Rate | Rate of degradation in the atmosphere by OH radicals. | Determines atmospheric persistence and long-range transport. |
These models ultimately provide crucial information for assessing the exposure risk of contaminants to both humans and wildlife. up.pt
Environmental Remediation and Sustainable Management Strategies for Pentachloro 1,1 Biphenyl Ol Contamination
Bioremediation Technologies
Bioremediation harnesses biological processes to degrade or transform hazardous substances into less toxic forms. It is considered a cost-effective and environmentally friendly approach for the cleanup of contaminated sites.
Bioaugmentation Approaches
Bioaugmentation involves the introduction of specific, pre-grown microbial strains or consortia with the desired degradation capabilities into the contaminated environment to enhance the breakdown of the target pollutant. For compounds like Pentachloro-(1,1'-biphenyl)-ol (B13960417), which are often recalcitrant, indigenous microbial populations may lack the necessary catabolic genes for efficient degradation.
Research on the bioaugmentation of soil contaminated with pentachlorophenol (B1679276) (PCP), a structurally related compound, has demonstrated the effectiveness of this approach. In one study, the use of an indigenous microbial consortium that was acclimated to the pollutant and attached to soil particles (termed "activated soil") was investigated. This bioaugmentation strategy resulted in a 99% reduction in PCP concentration, from 400 mg/kg to 5 mg/kg, over a period of 130 days. nih.gov The acclimated biomass, whether attached to soil particles or as a flocculent biomass, showed similar degradation rates. nih.gov Another study highlighted the potential of white-rot fungi, such as Anthracophyllum discolor, in the bioremediation of PCP-contaminated soil, indicating that bioaugmentation with specialized fungal species can be a promising strategy. nih.gov
| Bioaugmentation Research Findings for Related Compounds | |
| Microorganism/Consortium | Indigenous pollutant-acclimated soil consortium |
| Target Contaminant | Pentachlorophenol (PCP) |
| Initial Concentration | 400 mg/kg |
| Final Concentration | 5 mg/kg |
| Reduction Efficiency | 99% |
| Duration | 130 days |
| Reference | nih.gov |
Biostimulation Strategies
Biostimulation aims to enhance the activity of native microbial populations capable of degrading the contaminant by adding nutrients, electron acceptors, or other growth-limiting substances. This approach can be a sustainable option as it relies on the existing microbial ecosystem.
For chlorinated aromatic compounds, stimulating anaerobic microbial communities has proven effective. In the context of PCP contamination, the addition of electron donors like glucose or methanol (B129727) has been shown to significantly increase the extent of dechlorination by indigenous microorganisms. purdue.edu The successful initiation of in situ anaerobic bioremediation of PCP at a former wood treatment site was achieved by adding a glucose solution to the contaminated soil, which stimulated the native microbial population to degrade the pollutant. purdue.edu Furthermore, the addition of agricultural residues like wheat straw has been found to increase PCP degradation by stimulating the activity of indigenous soil microorganisms. nih.gov
| Biostimulation Research Findings for Related Compounds | |
| Stimulant | Glucose |
| Target Contaminant | Pentachlorophenol (PCP) |
| Environment | In situ (contaminated soil) |
| Observation | Significant increase in the extent of dechlorination |
| Reference | purdue.edu |
Phytoremediation using Hyperaccumulating Plants
Phytoremediation is an emerging technology that utilizes plants and their associated microbes to remove, contain, or degrade environmental contaminants. nih.gov For organic pollutants like PCBs, processes such as phytoextraction (uptake and concentration of contaminants in plant tissues), phytotransformation (degradation of contaminants by plant enzymes), and rhizoremediation (degradation in the root zone by microbes) are relevant. nih.gov
While specific hyperaccumulating plants for Pentachloro-(1,1'-biphenyl)-ol have not been identified, studies on related compounds provide insights. For instance, the wetland plant species Phragmites australis has been evaluated for its potential in remediating soil co-contaminated with cadmium and PCP. The results indicated that the presence of the plant significantly increased the removal rate of PCP (up to 70%), suggesting that the plant's root exudates promoted the activity of rhizosphere microorganisms, thereby enhancing biodegradation. nih.gov Research on aquatic macrophytes has also shown promise, with species like Phragmites communis, Typha orientalis, and Scirpus validus demonstrating high removal rates for PCP from contaminated sediments, reaching up to 99.33% after 90 days. researchgate.net
| Phytoremediation Research Findings for Related Compounds | |
| Plant Species | Scirpus validus Vahl |
| Target Contaminant | Pentachlorophenol (PCP) |
| Environment | Contaminated sediment |
| Initial Concentration | 2,000 µg/kg |
| Removal Efficiency | 99.33 ± 0.01% |
| Duration | 90 days |
| Reference | researchgate.net |
Physicochemical Treatment Methods
Physicochemical treatment methods involve the use of physical and chemical processes to remove or destroy contaminants. These methods are often faster than bioremediation but can be more costly.
Adsorption Technologies
Adsorption is a widely used technique for removing organic pollutants from water due to its simplicity, high efficiency, and low cost. tapchikhcnnd.com.vn This process involves the accumulation of the contaminant onto the surface of a solid adsorbent material.
Various materials have been investigated for the adsorption of PCP. Activated carbons are highly effective due to their large specific surface area and porosity. tapchikhcnnd.com.vn Modified natural polymers like chitosan (B1678972) have also shown promise. Surface modification of chitosan can significantly enhance its adsorption capacity for PCP. arabjchem.org Studies have also explored the use of low-cost and abundant clay minerals like montmorillonite (B579905) as adsorbents. nih.gov Research on a specific resin, D301, demonstrated a maximum adsorption capacity of 166.67 mg/g for PCP at 25 °C. researchgate.net
| Adsorption Technology Research Findings for Related Compounds | |
| Adsorbent | Resin D301 |
| Target Contaminant | Pentachlorophenol (PCP) |
| Maximum Adsorption Capacity | 166.67 mg/g |
| Temperature | 25 °C |
| Isotherm Model | Langmuir |
| Reference | researchgate.net |
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.comoapen.org AOPs are particularly effective for the degradation of persistent and toxic organic compounds.
Several AOPs have been evaluated for the degradation of PCP. These include processes that combine oxidants like hydrogen peroxide (H₂O₂) or peroxydisulfate (B1198043) (S₂O₈²⁻) with activators such as ultrasound (US) or ultraviolet (UV) light. researchgate.netundip.ac.id A comparative study found that H₂O₂-based systems, particularly when combined with VUV (Vacuum UV) or UVC light, were the most efficient and cost-effective for PCP degradation. researchgate.net The combination of US and VUV with H₂O₂ yielded the highest degradation rates. undip.ac.id These processes can lead to the complete mineralization of the organic pollutant into carbon dioxide and water. mdpi.com
| AOP Research Findings for Related Compounds | |
| AOP System | US-VUV-H₂O₂ |
| Target Contaminant | Pentachlorophenol (PCP) |
| Kinetic Constant (k) | 0.91 min⁻¹ |
| Temperature | 35 °C |
| Observation | Highest degradation rate among tested systems |
| Reference | researchgate.netundip.ac.id |
Thermal Treatment
Thermal treatment methods are established technologies for the remediation of soils and other materials contaminated with persistent organic pollutants like PCBs. frontiersin.orgclu-in.org These techniques use high temperatures to destroy or separate the contaminants. The applicability and effectiveness of these methods for Pentachloro-(1,1'-biphenyl)-ol can be inferred from data on the thermal treatment of parent PCB compounds. Key thermal treatment technologies include incineration, thermal desorption, and pyrolysis.
Incineration: This is a high-temperature destruction process that can achieve very high destruction and removal efficiencies (DRE) for PCBs, often exceeding 99.9999%. clu-in.orgpublications.gc.caepa.gov The process typically involves a primary combustion chamber operating at temperatures around 900°C and a secondary chamber, or afterburner, at temperatures of 1200°C or higher with a residence time of at least 2 seconds to ensure complete destruction. publications.gc.ca However, there are concerns that incomplete combustion could potentially lead to the formation of other toxic byproducts like polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). clu-in.orgplos.org
Thermal Desorption: This technology uses heat to volatilize contaminants from a solid matrix like soil, rather than destroying them directly in the heated medium. clu-in.orgnih.gov The contaminated soil is heated to temperatures typically between 300°C and 600°C. nih.gov The volatilized contaminants are then collected and treated in a separate off-gas treatment system, which may involve condensation, carbon adsorption, or a secondary thermal oxidation unit. clu-in.org In-situ thermal desorption (ISTD) is an application where heaters are placed directly into the contaminated ground, which can be highly effective for various contaminants, including PCBs. clu-in.orgclu-in.org Research has shown that for PCBs, removal and destruction efficiencies can reach 98.1% and 93.9%, respectively, at 600°C. nih.gov
Pyrolysis: Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. ijaem.net For PCB-contaminated materials, this process breaks down the organic molecules into lower molecular weight products, including gases and oils, which can potentially be used as fuel. ijaem.net The metallic components from waste, such as printed circuit boards, can be separated and recovered. core.ac.uk Pyrolysis offers a potential solution for converting hazardous waste into marketable products while separating metallic concentrates for recovery. core.ac.uk
| Technology | Operating Principle | Typical Temperature Range | Key Findings & Efficiency | Potential Issues |
|---|---|---|---|---|
| Incineration | High-temperature combustion to destroy contaminants. | 900°C - 1200°C+ | Can achieve >99.9999% Destruction and Removal Efficiency (DRE) for PCBs. clu-in.orgpublications.gc.caepa.gov | Potential for PCDD/PCDF formation if combustion is incomplete. clu-in.orgplos.org |
| Thermal Desorption | Heat is used to volatilize contaminants from soil for ex-situ treatment. | 300°C - 600°C | PCB removal efficiency of 98.1% and destruction efficiency of 93.9% at 600°C. nih.gov Highly effective for various contaminants. clu-in.org | Requires a separate off-gas treatment system. clu-in.org Presence of catalysts like copper dichloride can promote PCDF formation at lower temperatures. nih.gov |
| Pyrolysis | Decomposition of organic material in an inert atmosphere. | Variable, typically high temperatures. | Breaks down organic portion into oils and gases; allows for metal recovery from e-waste. ijaem.netcore.ac.uk | Process complexity and management of pyrolysis byproducts. ijaem.net |
Sustainable Approaches to Pollution Prevention
Sustainable management of Pentachloro-(1,1'-biphenyl)-ol contamination focuses primarily on preventing the environmental release of its precursor compounds, PCBs. Since OH-PCBs are often byproducts of PCB degradation, controlling the source of PCBs is the most effective preventative strategy. nih.gov
Green Chemistry and Material Substitution: A key sustainable approach is the replacement of materials and processes that inadvertently generate PCBs. For instance, PCBs can be unintentionally generated during the manufacturing of certain pigments used in printing inks and paints. wa.gov Research into alternative, PCB-free pigment formulations is crucial for eliminating this source. wa.gov In the electronics industry, traditional fabrication of printed circuit boards (PCBs) uses hazardous chemicals and energy-intensive processes. macdermidalpha.com A shift towards more environmentally friendly technologies, such as direct metallization, eliminates hazardous chemicals like formaldehyde (B43269) and reduces water and energy consumption. macdermidalpha.com Furthermore, developing bio-based and recyclable materials for circuit boards, such as those made from jute fiber, flax, or polylactic acid, can significantly reduce electronic waste and the potential for releasing harmful substances upon disposal. ncabgroup.comidtechex.comworldbiomarkets.com
Process Modification and Control: In industrial processes where the formation of chlorinated compounds is possible, optimizing reaction conditions can minimize the generation of unwanted byproducts like PCBs. This includes controlling temperature, pressure, and the presence of catalysts. For industries that historically used PCBs, such as in transformers and capacitors, stringent regulations on their phase-out and replacement with safer alternatives are fundamental prevention strategies.
Circular Economy and Waste Management: Implementing circular economy principles helps prevent pollution. For products that may contain PCBs, such as old electronic equipment, effective recycling processes are needed to recover valuable metals and safely manage the hazardous components. ncabgroup.com While material separation can be challenging, advanced recycling methods can recover up to 95% of the metals in printed circuit boards, with other materials being repurposed. ncabgroup.com
Monitoring and Surveillance Protocols for Contaminated Sites
Effective monitoring and surveillance are critical for assessing the extent of contamination, tracking the fate and transport of pollutants, and evaluating the efficacy of remediation efforts at sites contaminated with Pentachloro-(1,1'-biphenyl)-ol and other OH-PCBs. OH-PCBs are now considered an emerging class of environmental contaminants. nih.govacs.org
Sampling Design: A comprehensive monitoring protocol begins with a robust sampling design. Samples should be collected from various environmental media, including soil, sediment, and water, to understand the distribution of the contaminant. nih.govacs.org Given that OH-PCBs have been detected in human serum, biological monitoring can also be a component of a comprehensive surveillance program in affected communities. nih.govuiowa.edu Sample collection must be systematic, often using a grid-based or transect approach, with consideration for groundwater flow and potential contaminant migration pathways. To prevent degradation or further transformation of the analytes, samples should be stored in airtight containers and refrigerated until analysis. acs.org
Analytical Methods: Highly sensitive and specific analytical methods are required for the detection and quantification of Pentachloro-(1,1'-biphenyl)-ol. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are commonly employed. uiowa.eduresearchgate.net These methods allow for the separation and identification of specific OH-PCB congeners, which is important as toxicity can vary significantly between different isomers. mdpi.comnih.gov Sample preparation often involves solvent extraction, followed by a clean-up step using techniques like solid-phase extraction (SPE) to remove interfering substances from the matrix. researchgate.netnih.gov
Data Interpretation and Long-term Surveillance: Monitoring data should be interpreted in the context of site-specific hydrogeology and historical activities. It has been observed that OH-PCB congener profiles can be site-specific, indicating that local environmental transformation processes are significant. acs.orguiowa.edu Long-term surveillance is necessary to track changes in contaminant concentrations over time, assess the performance of any remediation technologies implemented, and ensure the long-term protection of human health and the environment.
| Protocol Component | Description | Key Considerations |
|---|---|---|
| Sampling Media | Collection from relevant environmental compartments. | Soil, sediment, surface water, groundwater. Biological samples (e.g., serum) for human exposure assessment. acs.orgnih.gov |
| Sampling Strategy | Systematic collection to ensure representative data. | Grid-based or transect sampling. Consideration of contaminant sources and transport pathways. |
| Sample Preservation | Methods to maintain sample integrity post-collection. | Store in airtight containers at 4°C to prevent degradation or transformation of OH-PCBs. acs.org |
| Extraction & Cleanup | Preparation of samples for instrumental analysis. | Solvent extraction (e.g., Soxhlet) followed by solid-phase extraction (SPE) to remove matrix interferences. researchgate.netnih.gov |
| Analytical Instrumentation | Sensitive and specific techniques for quantification. | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for congener-specific analysis. uiowa.eduresearchgate.net |
| Frequency | Timeline for repeated sampling events. | Baseline assessment followed by periodic (e.g., annual, biannual) monitoring to track trends and remediation effectiveness. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
